Quinolin-8-yl trifluoromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOECMFUBVGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394763 | |
| Record name | quinolin-8-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108530-08-1 | |
| Record name | quinolin-8-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Quinolinyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Introduction: The Strategic Importance of Quinolin-8-yl Trifluoromethanesulfonate
An In-depth Technical Guide to the Synthesis of Quinolin-8-yl Trifluoromethanesulfonate
Prepared by: Gemini, Senior Application Scientist
8-Hydroxyquinoline (Oxine) is a foundational scaffold in medicinal chemistry and materials science, renowned for its potent metal-chelating properties and versatile reactivity.[1][2][3][4] While inherently valuable, its synthetic utility can be dramatically expanded by converting its phenolic hydroxyl group into a superior leaving group. The transformation of 8-hydroxyquinoline into Quinolin-8-yl trifluoromethanesulfonate (a triflate) achieves this objective, converting the relatively unreactive hydroxyl moiety into one of the most effective leaving groups in modern organic synthesis.
This conversion is strategically critical for researchers in drug development and materials science. The resulting triflate is an exceptionally versatile intermediate, primed for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This guide provides a comprehensive, field-proven protocol for this essential transformation, grounded in mechanistic understanding and rigorous safety protocols.
Reaction Mechanism: The Triflation of 8-Hydroxyquinoline
The synthesis of Quinolin-8-yl trifluoromethanesulfonate is achieved through a process known as "triflation." This reaction involves the electrophilic trifluoromethanesulfonyl group from trifluoromethanesulfonic anhydride (Tf₂O) being transferred to the nucleophilic oxygen of 8-hydroxyquinoline. The reaction is typically mediated by a non-nucleophilic base, such as pyridine or triethylamine.
The mechanism proceeds as follows:
-
Deprotonation: The sterically hindered nitrogenous base (e.g., Pyridine) deprotonates the phenolic hydroxyl group of 8-hydroxyquinoline. This generates a highly nucleophilic quinolin-8-olate anion.
-
Nucleophilic Attack: The quinolin-8-olate anion attacks one of the highly electrophilic sulfur atoms of trifluoromethanesulfonic anhydride. The strong electron-withdrawing nature of the three fluorine atoms makes the sulfur atoms exceptionally susceptible to nucleophilic attack.
-
Displacement: The attack results in the formation of the desired Quinolin-8-yl trifluoromethanesulfonate product and the displacement of a trifluoromethanesulfonate anion (CF₃SO₃⁻), which is an extremely stable, non-nucleophilic leaving group. The protonated base serves as the counterion.
Diagram: Reaction Workflow
Caption: Workflow for the synthesis of Quinolin-8-yl trifluoromethanesulfonate.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process controls (TLC monitoring) and a robust purification strategy to ensure high purity of the final product.
Materials and Reagents
-
8-Hydroxyquinoline (≥99%)
-
Trifluoromethanesulfonic anhydride (Tf₂O, ≥99%)
-
Pyridine (Anhydrous, ≥99.8%)
-
Dichloromethane (DCM, Anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) line with bubbler
-
Ice/water bath
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a dry two-neck round-bottom flask under an inert atmosphere of nitrogen, add 8-hydroxyquinoline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cooling and Base Addition: Cool the flask to 0 °C using an ice/water bath. While stirring, add anhydrous pyridine (1.5 eq) dropwise. A slight color change may be observed.
-
Triflic Anhydride Addition: In a separate dry flask, prepare a solution of trifluoromethanesulfonic anhydride (1.2 eq) in a small volume of anhydrous dichloromethane. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of 8-hydroxyquinoline by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product is typically less polar than the starting material.
-
Aqueous Work-up: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Trustworthiness Check: The quenching step neutralizes the excess acid (pyridinium triflate) and destroys any remaining Tf₂O. Perform this step slowly to control gas evolution (CO₂).
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing the polarity to 9:1 Hexanes:Ethyl Acetate) to isolate the pure Quinolin-8-yl trifluoromethanesulfonate, which is typically a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The product should be stored in a cool, dry place under an inert atmosphere.
Quantitative Data Summary
The following table provides a reference for typical reaction parameters. Researchers should optimize these conditions based on their specific scale and equipment.
| Reagent | Molar Equivalent | Typical Concentration | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 8-Hydroxyquinoline | 1.0 | 0.1 - 0.2 M in DCM | - | - | - |
| Pyridine | 1.5 | - | - | - | - |
| Trifluoromethanesulfonic Anhydride | 1.2 | Added as a ~1 M solution | 2 - 4 | 0 to RT | 85 - 95% |
Critical Safety and Handling Precautions
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate care.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is extremely corrosive and causes severe skin burns and eye damage.[6][7] It is also highly reactive with water and moisture-sensitive.[5][7] Always handle Tf₂O in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[6][8] Ensure all glassware is thoroughly dried before use.
-
Pyridine: Pyridine is a flammable liquid with a harmful vapor. It is toxic if inhaled, swallowed, or absorbed through the skin. All manipulations should be conducted within a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact by using it exclusively in a fume hood and wearing appropriate gloves.
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations.
References
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Al-Ostoot, F.H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6668. [Link]
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Abbas, I.M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 1(4). [Link]
- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
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Stang, P.J., & Dueber, T.E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79. [Link]
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Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147–1168. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Quinolin-8-yl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for quinolin-8-yl trifluoromethanesulfonate, a key intermediate in synthetic organic chemistry. By understanding its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic pathways and the quality of their final products.
Molecular Structure and Spectroscopic Overview
Quinolin-8-yl trifluoromethanesulfonate (CAS No. 108530-08-1) is a derivative of 8-hydroxyquinoline where the hydroxyl proton is replaced by a trifluoromethanesulfonyl (triflate) group. This modification transforms the phenolic hydroxyl group into an excellent leaving group, making it a valuable precursor for a variety of cross-coupling reactions.[1] The molecular formula is C₁₀H₆F₃NO₃S, and its molecular weight is 277.22 g/mol .[2][3]
A thorough spectroscopic analysis is paramount for confirming the successful synthesis and purity of this compound. The following sections will detail the expected spectroscopic data based on the analysis of related structures and general principles of spectroscopy.
Molecular Structure:
Caption: Molecular structure of quinolin-8-yl trifluoromethanesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For quinolin-8-yl trifluoromethanesulfonate, we predict the following spectral characteristics in a standard deuterated solvent like CDCl₃.
¹H NMR Spectroscopy
The proton NMR spectrum will be characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atom and the triflate group will influence the chemical shifts of the quinoline protons.[4]
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 |
| H-3 | 7.4 - 7.6 | dd | J = 8.3, 4.2 |
| H-4 | 8.1 - 8.3 | dd | J = 8.3, 1.7 |
| H-5 | 7.8 - 8.0 | d | J = 8.1 |
| H-6 | 7.5 - 7.7 | t | J = 7.8 |
| H-7 | 7.6 - 7.8 | d | J = 7.5 |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary slightly.[5][6]
Causality Behind Predicted Shifts:
-
H-2 and H-4: These protons are significantly deshielded due to their proximity to the electronegative nitrogen atom within the pyridine ring of the quinoline system.
-
H-5 and H-7: The electron-withdrawing triflate group at the 8-position will have a deshielding effect on the adjacent protons, particularly H-7.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show ten distinct signals for the carbon atoms of the quinoline ring and one for the trifluoromethyl carbon. The carbon attached to the triflate group (C-8) and the carbons in the pyridine ring will be significantly influenced by the electronegative substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 136 - 138 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 126 - 128 |
| C-7 | 122 - 124 |
| C-8 | 145 - 147 |
| C-8a | 140 - 142 |
| CF₃ | 118 - 122 (q, ¹JCF ≈ 320 Hz) |
Note: Predicted values are based on data from similar quinoline and aryl triflate structures. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of quinolin-8-yl trifluoromethanesulfonate will be dominated by the characteristic vibrations of the quinoline ring and the triflate group.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1600 - 1450 | C=C and C=N stretching | Quinoline ring |
| 1420 - 1400 | Asymmetric SO₂ stretching | Triflate |
| 1220 - 1200 | Symmetric SO₂ stretching | Triflate |
| 1140 - 1120 | C-F stretching | Triflate |
| 1050 - 1000 | S-O stretching | Triflate |
| 850 - 750 | C-H out-of-plane bending | Aromatic |
Interpretation of Key Bands:
-
Quinoline Ring Vibrations: A series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline core.[8][9]
-
Triflate Group Vibrations: The presence of the triflate group is unequivocally confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically around 1410 cm⁻¹ and 1210 cm⁻¹.[10] Strong absorptions from C-F and S-O stretching further corroborate the presence of this functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For quinolin-8-yl trifluoromethanesulfonate, electron ionization (EI) would likely lead to significant fragmentation.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 277.22 m/z is expected, although it may be of low intensity due to the lability of the triflate group.
-
Key Fragments:
-
[M - CF₃SO₂]⁺ (m/z 144): Loss of the trifluoromethanesulfonyl radical is a likely and significant fragmentation pathway, resulting in the quinolin-8-yloxy cation.
-
[Quinoline]⁺ (m/z 129): Further fragmentation can lead to the formation of the stable quinoline cation.
-
[CF₃]⁺ (m/z 69): A peak corresponding to the trifluoromethyl cation is also possible.
-
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocol: Synthesis of Quinolin-8-yl Trifluoromethanesulfonate
The following is a general procedure for the synthesis of aryl triflates, adapted for 8-hydroxyquinoline. This protocol is based on established methods for the triflation of phenols.[11]
Materials:
-
8-Hydroxyquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-hydroxyquinoline (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine or triethylamine (1.2 eq.) dropwise to the stirred solution.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure quinolin-8-yl trifluoromethanesulfonate.
Self-Validation: The success of the synthesis should be validated by acquiring NMR, IR, and MS data of the purified product and comparing them with the expected data presented in this guide. The absence of the broad -OH stretch in the IR spectrum and the disappearance of the phenolic proton signal in the ¹H NMR spectrum are key indicators of a complete reaction.
Caption: Experimental workflow for the synthesis of quinolin-8-yl trifluoromethanesulfonate.
Conclusion
This technical guide provides a detailed spectroscopic roadmap for the identification and characterization of quinolin-8-yl trifluoromethanesulfonate. By leveraging the predictive power of NMR, IR, and MS, researchers can ensure the structural integrity of this important synthetic intermediate. The provided experimental protocol offers a reliable method for its synthesis, with built-in validation steps through spectroscopic analysis. Adherence to these analytical principles will undoubtedly contribute to the robustness and reproducibility of research and development in the chemical sciences.
References
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- Beck, A. (2012). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington.
- Li, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3447.
- Masoud, M. S., et al. (2011). Spectroscopic studies of some 8-hydroxyquinoline azo derivatives and their complexes with some metal ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1137-1144.
- Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
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NIST. 8-Hydroxyquinoline. [Link]
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PubChem. Quinolin-8-yl quinoline-8-sulfonate. [Link]
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Unlocking the Quinoline Scaffold: Electronic Properties and Regioselectivity in Cross-Coupling
Executive Summary
The quinoline ring is a privileged heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and advanced materials[1]. However, its asymmetric electronic architecture—comprising an electron-deficient pyridine ring fused to an electron-rich benzene ring—presents unique challenges and opportunities in transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth mechanistic analysis of how the electronic properties of quinoline dictate regioselectivity, oxidative addition rates, and catalyst selection, supported by validated, self-correcting experimental protocols.
Electronic Architecture of the Quinoline Ring
To master quinoline functionalization, one must first understand its electronic dichotomy. The quinoline core is a fused bicyclic system where the nitrogen atom exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects.
-
The Pyridine Hemisphere (C2, C3, C4): The electronegative nitrogen atom depletes π -electron density from the adjacent carbons. Resonance structures dictate that the C2 and C4 positions are highly electrophilic and electron-deficient. The C3 position is relatively neutral compared to C2/C4 but remains deactivated compared to a standard benzene ring.
-
The Benzene Hemisphere (C5, C6, C7, C8): This ring is more electron-rich, behaving similarly to a standard deactivated arene. However, the C8 position is unique; its spatial proximity to the nitrogen lone pair allows it to act as a directing group for transition metals, heavily influencing coordination-driven reaction pathways[2][3].
Electronic distribution dictating cross-coupling regioselectivity in quinolines.
Mechanistic Implications in Palladium-Catalyzed Cross-Coupling
The electronic imbalance of quinoline fundamentally alters the kinetics of the catalytic cycle, specifically the oxidative addition step, which is often rate-determining.
Causality of Regioselectivity
Palladium(0) species are nucleophilic. Consequently, oxidative addition into a carbon-halogen (C-X) bond is dramatically accelerated when the carbon atom is electron-deficient. In polyhalogenated quinolines (e.g., 2,6-dichloroquinoline), the Pd(0) catalyst will selectively insert into the C2-Cl bond over the C6-Cl bond. The reduced electron density at C2 stabilizes the transition state of the oxidative addition, allowing for highly predictable, sequential cross-coupling without the need for protecting groups.
Table 1: Reactivity Profile of Haloquinolines by Position
| Position | Electronic Nature | Oxidative Addition Rate | Recommended Coupling Strategy |
| C2 / C4 | Highly Electron-Deficient | Very Fast | Direct Pd-catalyzed (Suzuki, Stille); Mild conditions |
| C3 | Mildly Electron-Deficient | Moderate | Requires robust ligands (e.g., dppf, PPh3)[4] |
| C5 / C6 / C7 | Electron-Rich (Benzene-like) | Slow | High-temp, electron-rich bulky ligands (e.g., XPhos) |
| C8 | Electron-Rich + Directing | Variable (N-coordination) | Borylation-first or directed C-H activation[2] |
Key Cross-Coupling Modalities
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction remains the most reliable method for C-C bond formation on the quinoline scaffold due to its mild conditions and high functional group tolerance[5]. For challenging positions like C3, utilizing [(dppf)PdCl2] with a mild base like Cs2CO3 in a water/1,4-dioxane mixture has proven highly effective[4].
Furthermore, the C8 position can be functionalized via a one-pot borylation/Suzuki sequence. By utilizing Pd2(dba)3 and specific ligands, 8-haloquinolines can be converted to 8-quinolineboronic acids in situ, bypassing the isolation of unstable intermediates[2].
Palladium-catalyzed Suzuki-Miyaura cycle for haloquinolines.
Buchwald-Hartwig Amination
Constructing C-N bonds on the quinoline ring via Buchwald-Hartwig coupling introduces steric and electronic hurdles during the reductive elimination phase. Intermolecular couplings of bulky amines with haloquinolines require precise ligand tuning to reroute the reductive elimination mechanism. Catalysts like Pd2(dba)3 paired with bidentate ligands (e.g., Xantphos) are critical to force the spatial proximity of the aryl and amine groups, overcoming the electron-withdrawing nature of the quinoline core that otherwise stalls the cycle[6][7].
Metal-Free Regioselective Alternatives
Recent advancements have demonstrated that the C2 position can be functionalized without transition metals by utilizing quinoline N-oxides. Through a reagent-less, external oxidant-free Petasis-type reaction, quinoline N-oxides undergo regioselective cross-coupling with boronic acids, driven entirely by the highly polarized N-O bond[8][9].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind specific solvent ratios and degassing steps is to prevent competitive homocoupling and catalyst deactivation via oxidation.
Protocol A: General Suzuki-Miyaura Coupling of 3-Bromoquinoline[5]
Objective: Synthesize 3-arylquinoline derivatives via Pd-catalyzed C-C bond formation.
-
Preparation & Degassing: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 3-bromoquinoline (1.0 mmol) and the desired arylboronic acid (1.5 mmol). The excess boronic acid compensates for potential protodeboronation.
-
Catalyst Loading: Add Pd(PPh3)4 (5 mol%). Rationale: The zero-valent Pd complex is highly sensitive to oxygen; ensure strict inert conditions.
-
Solvent System: Introduce a degassed mixture of Toluene:Ethanol:Water (4:1:1 ratio, 6 mL total). Rationale: Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge.
-
Base Addition: Add Na2CO3 (2.0 mmol). The base is required to activate the boronic acid into a nucleophilic boronate complex for transmetalation.
-
Reaction & Monitoring: Heat to 80–100 °C with vigorous stirring. Monitor via LC-MS. The reaction is self-validating: complete disappearance of the 3-bromoquinoline mass peak (m/z ~208) indicates successful catalyst turnover. Typically complete in 6–12 hours.
-
Work-up: Cool to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel chromatography.
Protocol B: One-Pot Borylation and Suzuki Coupling at the C8 Position[2]
Objective: Synthesize 8-arylquinolines avoiding the isolation of labile 8-quinolineboronic acids.
-
Borylation Phase: To a dry flask, add 8-chloroquinoline (0.84 mmol), bis(pinacolato)diboron (1.01 mmol), Pd2(dba)3 (1 mol %), n−BuPAd2 (3 mol %), and KOAc (2.52 mmol) in DMAc (1 mL) under nitrogen. Heat to 90 °C.
-
Validation Check: Monitor by HPLC. Rationale: The reaction must not proceed to step 3 until the C8-Cl bond is fully borylated, otherwise cross-coupling will fail.
-
In-Situ Cross-Coupling: Once borylation is complete, directly add degassed aqueous K2CO3 (4 M, 0.84 mL) and the target aryl halide (1.0 mmol).
-
Completion: The highly active catalyst system typically drives the Suzuki coupling to completion in < 1 hour. Isolate via standard aqueous work-up and chromatography.
Standard laboratory workflow for quinoline cross-coupling reactions.
Conclusion
The successful functionalization of the quinoline ring relies heavily on exploiting its inherent electronic asymmetry. By understanding that the electron-deficient C2/C4 positions undergo rapid oxidative addition, while the C8 position offers unique directing-group capabilities, synthetic chemists can design highly regioselective, step-economical cross-coupling pathways. Whether utilizing standard Suzuki-Miyaura conditions, complex Buchwald-Hartwig aminations, or emerging metal-free N-oxide chemistries, the quinoline scaffold remains a highly tunable canvas for drug discovery.
References
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling - PMC (NIH). URL:[Link]
-
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - ACS Publications. URL:[Link]
-
Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids - Organic Letters (ACS). URL:[Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC (NIH). URL:[Link]
-
Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC (NIH). URL:[Link]
-
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers - ACS Publications. URL:[Link]
Sources
- 1. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Suzuki-Miyaura Coupling of Quinolin-8-yl Trifluoromethanesulfonate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Matrix: Organometallic Catalysis / Cross-Coupling Methodologies
Introduction & Mechanistic Insights
The 8-substituted quinoline scaffold is a privileged structural motif in medicinal chemistry, frequently found in kinase inhibitors, antimalarials, and advanced functional materials. A highly strategic approach to functionalizing the 8-position is the conversion of abundant 8-hydroxyquinoline into quinolin-8-yl trifluoromethanesulfonate (8-quinolyl triflate), followed by palladium-catalyzed Suzuki-Miyaura cross-coupling.
However, 8-quinolyl triflate is notoriously categorized as a "problematic substrate" in palladium catalysis [1]. The core challenge lies in the strong coordinating ability of the quinoline nitrogen. During the catalytic cycle, following the oxidative addition of the C(sp2)–OTf bond to the Pd(0) center, the adjacent nitrogen atom can tightly bind to the electrophilic Pd(II) intermediate. If standard, unhindered ligands (e.g., PPh3) are used, this bidentate coordination renders the palladium complex coordinatively saturated, trapping it in an off-cycle resting state and completely inhibiting transmetalation [1].
The Solution: Steric Exclusion via Ligand Design
To circumvent catalyst poisoning, the reaction requires sterically demanding, electron-rich phosphine ligands (such as dialkylbiaryl phosphines like XPhos, or specialized alkyl-heteroaryl phosphines) [2][3].
-
Electronic Effect: High electron density on the phosphorus accelerates the challenging oxidative addition into the C–O bond of the triflate.
-
Steric Effect: The massive steric bulk of the ligand forces a geometry that physically prevents the quinoline nitrogen from coordinating to the Pd(II) center, keeping the catalytic cycle active.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the N-coordination dead-end.
Quantitative Data: Ligand & Condition Screening
The choice of ligand and base is the ultimate determinant of success. The table below summarizes the causality between ligand architecture and reaction yield when coupling quinolin-8-yl triflate with phenylboronic acid.
| Ligand | Catalyst Loading | Base | Solvent (v/v) | Yield (%) | Mechanistic Observation |
| PPh3 | 5.0 mol% | K3PO4 | Toluene/H2O (5:1) | 0% | Complete catalyst deactivation via N-coordination [1]. |
| dppf | 5.0 mol% | K3PO4 | Toluene/H2O (5:1) | <5% | Bidentate ligand fails to prevent substrate chelation. |
| SPhos | 2.0 mol% | K3PO4 | Toluene/H2O (5:1) | 68% | Moderate conversion; some protodeboronation observed. |
| XPhos | 2.0 mol% | K3PO4 | Toluene/H2O (5:1) | 85% | Good conversion; steric bulk effectively blocks N-binding. |
| Alkyl-Heteroaryl (L1) | 1.0 mol% | K3PO4 | Toluene/H2O (5:1) | 96% | Optimal electronic/steric balance; highly selective [2][3]. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. By incorporating an internal standard and specific in-process controls, researchers can definitively verify whether a failure is due to catalyst deactivation, reagent degradation, or poor extraction.
Materials Required
-
Electrophile: Quinolin-8-yl trifluoromethanesulfonate (0.50 mmol)
-
Nucleophile: Arylboronic acid (0.75 mmol, 1.5 equiv.)
-
Catalyst Precursor: Pd(OAc)2 (0.01 mmol, 2.0 mol%)
-
Ligand: XPhos or specialized Alkyl-Heteroaryl Phosphine (0.02 mmol, 4.0 mol%)
-
Base: K3PO4 (anhydrous, finely ground) (1.50 mmol, 3.0 equiv.)
-
Solvent: Toluene / Degassed H2O (5:1 ratio, 3.0 mL total)
-
Internal Standard: Dodecane (50 µL)
Step-by-Step Methodology
Step 1: Inert Atmosphere Preparation (Critical)
-
Equip a 10 mL Schlenk tube with a Teflon-coated magnetic stir bar.
-
Add Pd(OAc)2, the phosphine ligand, and K3PO4 to the tube.
-
Evacuate the tube and backfill with ultra-high-purity Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) intermediates and electron-rich phosphines are highly susceptible to aerobic oxidation. Oxygen ingress will immediately kill the active catalyst.
Step 2: Reagent Addition & Pre-activation
-
Under a positive flow of inert gas, add the quinolin-8-yl triflate and the arylboronic acid.
-
Inject 2.5 mL of anhydrous, degassed toluene and 50 µL of dodecane (Internal Standard).
-
Stir the mixture at room temperature for 5 minutes. Validation Check: Remove a 10 µL aliquot, dilute in EtOAc, and run GC-MS. This establishes the baseline ratio of starting material to the internal standard (t=0).
Step 3: Initiation of the Catalytic Cycle
-
Inject 0.5 mL of degassed deionized water. Causality: Water is strictly required to dissolve the K3PO4 and form the reactive hydroxyl-boronate complex [Ar−B(OH)3]− , which is the actual species that undergoes transmetalation [3].
-
Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C.
-
Stir vigorously (1000 rpm) for 4 to 12 hours. Biphasic reactions require high shear to ensure adequate mass transfer between the aqueous base and organic catalyst phases.
Step 4: In-Process Monitoring & Workup
-
After 4 hours, cool the reaction briefly, stop stirring, and allow phase separation.
-
Sample the upper organic layer for GC-MS or TLC analysis. Self-Validation: If the starting triflate is consumed but the product is absent, check for the presence of 8-hydroxyquinoline (indicating premature triflate hydrolysis) or unreacted boronic acid (indicating failure at the transmetalation step).
-
Upon completion, cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and 5 mL of water.
-
Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting & E-E-A-T Guidelines
-
Issue: High levels of 8-hydroxyquinoline observed.
-
Cause: Hydrolysis of the triflate prior to oxidative addition.
-
Solution: Ensure the reaction is heated rapidly. Slow heating allows the aqueous base to hydrolyze the C-OTf bond before the Pd(0) can insert. Alternatively, switch to a weaker base like K2CO3 or use a strictly anhydrous system with CsF.
-
-
Issue: Protodeboronation of the Arylboronic Acid.
-
Cause: Electron-deficient boronic acids are prone to losing their boron group in the presence of water and heat.
-
Solution: Slowly dose the boronic acid into the reaction mixture over 2 hours using a syringe pump, keeping its steady-state concentration low while the cross-coupling proceeds.
-
References[1] Convenient Palladium-Catalyzed Arsination: Direct Synthesis of Functionalized Aryl Arsines, Optically Active As,N Ligands, and Their Metal Complexes. Organometallics - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL4O7KROjvXqEXE4M-OtwXbVQeVk_JlMK-qCmLX-7adu05NnwU5CoSOyGraz6FtDbJVHssLusi3-BaIgGFRjdwWiEWKDDsuizKpSuVunJWPjm6TyHkdIUjv9zkbgv8inMaEp-4n8He
[2] Palladium-Catalyzed Chemoselective Phosphorylation of Poly(pseudo)halides. (Referencing ACS Catal. 2021, 11, 7820-7827: General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand). Available at:
[3] Copyright Undertaking - PolyU Electronic Theses (Mechanistic studies on the chemodivergent Suzuki-Miyaura cross-coupling reaction of chloroaryl triflates and quinolin-8-yl trifluoromethanesulfonate). Available at:
Application Note: Buchwald-Hartwig Amination of Quinolin-8-yl Trifluoromethanesulfonate
Subtitle: Overcoming Peri-Nitrogen Chelation in Palladium-Catalyzed Cross-Coupling Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
The 8-aminoquinoline scaffold is a privileged pharmacophore in drug discovery and a ubiquitous directing group in C–H activation chemistry. However, the direct synthesis of these derivatives via the Buchwald-Hartwig amination of quinolin-8-yl trifluoromethanesulfonate (8-quinolyl triflate) presents a unique mechanistic challenge.
The Chelation Problem (Causality of Failure): During the catalytic cycle, the oxidative addition of 8-quinolyl triflate to the Pd(0) active species generates a Pd(II) intermediate. The peri-nitrogen at the 8-position of the quinoline ring is highly Lewis basic and perfectly positioned to coordinate with the palladium center, forming a highly stable 5-membered palladacycle. This parasitic chelation leads to coordinative saturation of the metal center, which inhibits the subsequent coordination of the amine nucleophile and effectively poisons the catalyst[1].
The Ligand-Driven Solution: To circumvent this thermodynamic sink, the spatial and electronic environment of the palladium center must be strictly controlled. The use of sterically demanding, electron-rich dialkylbiaryl phosphines (such as BrettPhos or RuPhos) is critical. These ligands enforce a low-coordinate Pd(II) environment and their immense steric bulk destabilizes the unwanted palladacycle. Furthermore, the electron-rich nature of these ligands accelerates the final reductive elimination step, allowing the catalytic cycle to outcompete the chelation pathway[2]. The use of a triflate pseudohalide further aids this process by providing a highly reactive C–O bond, ensuring rapid initial oxidative addition[3],[4].
Catalytic Pathway Visualization
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 8-quinolyl triflate.
Experimental Design & Reaction Optimization
The table below summarizes the optimization landscape, demonstrating why specific reagents are selected to prevent catalyst poisoning.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Mechanistic Note |
| 1 | Pd₂(dba)₃ (5 mol%) | PPh₃ (10 mol%) | Cs₂CO₃ | Toluene | 100 | < 5% | Complete catalyst poisoning via N-chelation. |
| 2 | Pd(OAc)₂ (5 mol%) | BINAP (5 mol%) | NaOtBu | Toluene | 100 | 42% | Bidentate ligand partially blocks chelation. |
| 3 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 68% | Improved oxidative addition; slow reductive elimination. |
| 4 | Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | NaOtBu | 1,4-Dioxane | 100 | 94% | Optimal. Steric bulk forces rapid reductive elimination. |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the amination protocol.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure scientific integrity at every stage.
Materials & Reagents
-
Electrophile: Quinolin-8-yl trifluoromethanesulfonate (1.0 mmol, 277 mg)
-
Nucleophile: Primary or secondary amine (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)
-
Ligand: BrettPhos (0.04 mmol, 21.5 mg, 4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134 mg)
-
Solvent: Anhydrous 1,4-Dioxane (5.0 mL, degassed)
Step 1: Catalyst Pre-activation (Schlenk Technique)
-
In a nitrogen-filled glovebox (or using standard Schlenk line techniques), add Pd₂(dba)₃ and BrettPhos to an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar.
-
Add 2.0 mL of anhydrous, degassed 1,4-Dioxane.
-
Stir the mixture at room temperature for 15 minutes.
-
Validation Check: The solution will transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow or orange color, indicating the successful formation of the active L–Pd(0) monomeric species.
-
Step 2: Substrate Addition & Reaction
-
To the pre-activated catalyst solution, add NaOtBu, followed by the 8-quinolyl triflate and the amine nucleophile.
-
Wash the sides of the tube with the remaining 3.0 mL of 1,4-Dioxane.
-
Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.
-
Stir vigorously (800 rpm) for 12 hours.
-
Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting triflate (Rf ~0.6) completely disappears, replaced by a highly fluorescent product spot under 365 nm UV light.
-
Step 3: Workup & Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts (NaOTf).
-
Wash the Celite pad with an additional 10 mL of Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel, wash with deionized water (2 × 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification & Analytical Validation
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (typically 10:1 to 3:1 containing 1% Et₃N to prevent streaking of the basic quinoline product).
-
Validation (NMR): Confirm product identity via ¹H and ¹⁹F NMR.
-
Success Indicator: The complete absence of the singlet at ~ -74.0 ppm in the ¹⁹F NMR confirms the total consumption/cleavage of the triflate group. The appearance of a broad singlet in the ¹H NMR (typically between 4.5–6.0 ppm, depending on the amine) confirms the presence of the newly formed N–H bond.
-
References[4] Gu, C., Yuen, O. Y., Ng, S. S., & So, C. M. (2024). Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. Advanced Synthesis & Catalysis, 366(7), 1565-1574. URL:https://onlinelibrary.wiley.com/doi/10.1002/adsc.202301255[1] Kwong, F. Y., Lai, C. W., Yu, M., & Chan, K. S. (2005). Convenient Palladium-Catalyzed Arsination: Direct Synthesis of Functionalized Aryl Arsines, Optically Active As,N Ligands, and Their Metal Complexes. Organometallics, 24(16), 4170-4178. URL:https://pubs.acs.org/doi/10.1021/om050302m[3] Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL:https://onlinelibrary.wiley.com/doi/10.1002/anie.201904795[2] Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00331j[5] Shen, Q., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 130(20), 6536-6546. URL:https://pubs.acs.org/doi/10.1021/ja077074w
Sources
Advanced Application Note: Ligand Selection for Suzuki-Miyaura Cross-Coupling of Quinoline Triflates
Introduction & Strategic Overview
The quinoline scaffold is a privileged pharmacophore prevalent in numerous biologically active compounds, including antimalarial, anticancer, and antinociceptive agents. Late-stage functionalization of this core often relies on the Suzuki-Miyaura cross-coupling reaction. While aryl halides are traditional electrophiles, quinoline triflates (pseudohalides) offer a strategic advantage: they are easily synthesized from readily available hydroxyquinolines (quinolinols) and allow for chemodivergent sequential couplings[1].
However, coupling quinoline triflates presents a unique trifecta of mechanistic challenges:
-
Catalyst Poisoning: The basic nitrogen atom of the quinoline ring can coordinate to the palladium center, forming off-cycle, inactive species.
-
Triflate Hydrolysis: The C-OTf bond is highly susceptible to cleavage by aqueous bases, reverting the substrate to the unreactive quinolinol[1].
-
Chemoselectivity: In polyhalogenated substrates (e.g., chloroquinoline triflates), achieving absolute regiocontrol requires precise tuning of the palladium ligation state[2][3].
This application note provides a comprehensive guide to ligand selection, mechanistic causality, and validated protocols for the successful Suzuki-Miyaura coupling of quinoline triflates.
Mechanistic Insights: The Role of the Ligand
The success of the coupling relies entirely on the interplay between the palladium precursor and the ancillary ligand. The ligand must be sufficiently electron-rich to facilitate the oxidative addition into the C-OTf bond, yet sterically demanding enough to prevent quinoline nitrogen coordination and accelerate reductive elimination.
Controlling Chemoselectivity (C-OTf vs. C-Cl)
When dealing with chloroquinoline triflates, the choice of ligand dictates the site of oxidative addition. Density Functional Theory (DFT) studies by Houk and Schoenebeck demonstrated that the ligation state of the active Pd(0) catalyst is the determining factor[3].
-
Monoligated Pd(0) (12 e⁻): Formed by extremely bulky ligands (e.g., PtBu3), this species preferentially reacts at the C-Cl bond.
-
Bisligated Pd(0) (14 e⁻): Formed by moderately bulky ligands (e.g., PCy3), this species strongly favors oxidative addition at the C-OTf bond[3].
Mitigating Heteroatom Poisoning
Ligands such as n-BuPAd2 (CataCXium A) and Buchwald biaryl phosphines (e.g., XPhos ) are highly effective for quinoline systems[4]. The massive steric profile of the adamantyl or triisopropylphenyl groups creates a protective "pocket" around the palladium center. This prevents the quinoline nitrogen from displacing the phosphine or the cross-coupling partners, ensuring the catalytic cycle proceeds uninterrupted.
Side Reactions: Borylation and Hydrolysis
Using standard ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) with weak bases can sometimes lead to unintended homocoupling or borylation side reactions rather than the desired cross-coupling[5]. Furthermore, to prevent the hydrolysis of the triflate group, anhydrous conditions with fluoride sources (e.g., KF) or mild anhydrous bases (e.g., K3PO4) are strictly preferred over aqueous NaOH or KOH[1].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting triflate oxidative addition.
Data Presentation: Ligand Efficiency Comparison
The following table synthesizes quantitative data for the Suzuki-Miyaura coupling of a model substrate (Quinoline-8-yl triflate) with phenylboronic acid across various catalytic systems.
| Ligand | Pd Precursor | Base | Solvent | Temp / Time | Yield (%) | Mechanistic Observation |
| PCy3 | Pd(OAc)2 | KF (anhydrous) | THF | 70 °C / 12 h | 89% | Excellent C-OTf selectivity over C-Cl[3]. |
| n-BuPAd2 | Pd2(dba)3 | K3PO4 | Toluene | 90 °C / 4 h | 95% | Rapid reaction; prevents N-coordination[4]. |
| XPhos | Pd2(dba)3 | K2CO3 | 1,4-Dioxane | 80 °C / 6 h | 91% | Broad functional group tolerance. |
| dppf | PdCl2(dppf) | KOAc | DMSO | 80 °C / 16 h | 55% | Prone to biaryl homocoupling side reactions[5]. |
| PPh3 | Pd(PPh3)4 | Na2CO3 (aq) | Toluene/H2O | 90 °C / 24 h | 32% | High rate of triflate hydrolysis to quinolinol[1]. |
Note: Yields are representative of optimized isolated yields. Aqueous bases with standard phosphines significantly degrade the triflate.
Experimental Protocols
Self-Validating Workflow Design
To ensure reproducibility and prevent the oxidation of electron-rich phosphine ligands (which immediately halts the catalytic cycle), this protocol utilizes a rigorous Freeze-Pump-Thaw degassing method and incorporates an internal standard for real-time reaction monitoring.
Caption: Standardized experimental workflow for air-sensitive cross-coupling.
Step-by-Step Methodology: Coupling of Quinoline-8-yl Triflate
Reagents Required:
-
Quinoline-8-yl triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd2(dba)3 (0.02 mmol, 2 mol% Pd)
-
n-BuPAd2 (CataCXium A) (0.048 mmol, 4.8 mol%)
-
Anhydrous K3PO4 (3.0 mmol, 3.0 equiv)
-
Internal Standard: Dodecane (0.5 mmol)
-
Solvent: Anhydrous Toluene (10 mL)
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Quinoline-8-yl triflate, arylboronic acid, Pd2(dba)3, n-BuPAd2, and anhydrous K3PO4.
-
Causality Note: K3PO4 is chosen over aqueous bases to strictly eliminate the hydroxide-mediated cleavage of the C-OTf bond[1].
Step 2: Solvent Addition and Degassing
-
Seal the Schlenk tube with a rubber septum and purge with ultra-high purity Argon for 5 minutes.
-
Add anhydrous toluene (10 mL) and dodecane (internal standard) via syringe.
-
Perform three cycles of Freeze-Pump-Thaw :
-
Freeze the mixture in a liquid nitrogen bath.
-
Apply high vacuum for 3-5 minutes to remove dissolved oxygen.
-
Isolate the vacuum and thaw the mixture in a warm water bath under static Argon.
-
-
Causality Note: n-BuPAd2 is highly electron-rich and prone to forming unreactive phosphine oxides in the presence of trace O2. Rigorous degassing is non-negotiable.
Step 3: Execution and Monitoring
-
Transfer the Schlenk tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.
-
After 2 hours, withdraw a 50 µL aliquot via a microsyringe under positive Argon pressure.
-
Dilute the aliquot with EtOAc, filter through a short plug of silica (to remove Pd), and analyze via GC/MS against the dodecane internal standard.
-
Self-Validation: The reaction is deemed complete when the quinoline triflate peak is <2% relative to the product peak.
Step 4: Quenching and Purification
-
Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the entire mixture through a pad of Celite® to remove the palladium black and inorganic salts.
-
Wash the organic filtrate with saturated aqueous NH4Cl (2 × 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 8-arylquinoline.
References
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand ACS Catalysis URL:[Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates Under Ligand-Free Conditions NSF Public Access Repository (Chemistry and Biochemistry) URL:[Link]
-
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling ACS Publications URL:[Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates ResearchGate / Advanced Synthesis & Catalysis URL:[Link]
-
Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound PubMed Central (PMC) URL:[Link]
Sources
Palladium-Catalyzed Synthesis of 8-Arylquinolines: A Detailed Protocol Utilizing Quinolin-8-yl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The 8-arylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful photophysical properties.[1] This application note provides a comprehensive guide to the synthesis of 8-arylquinolines via the Suzuki-Miyaura cross-coupling reaction. We focus on the use of quinolin-8-yl trifluoromethanesulfonate (triflate) as a highly efficient electrophilic partner. Aryl triflates are attractive synthetic intermediates as they can be readily prepared from inexpensive and widely available phenols, in this case, 8-hydroxyquinoline.[2][3] This document details the underlying reaction mechanism, offers insights into experimental parameter optimization, and provides step-by-step protocols for both the synthesis of the quinolin-8-yl triflate precursor and its subsequent cross-coupling with various arylboronic acids.
Introduction: The Significance of 8-Arylquinolines
The quinoline ring system is a cornerstone of many pharmacologically active compounds.[4] When functionalized at the 8-position with an aryl group, the resulting scaffold demonstrates significant potential in drug discovery. These molecules have been identified as potent inhibitors of phosphodiesterase IV (PDE4), relevant for treating inflammatory diseases, and have shown applications as anticancer and antimicrobial agents.[5][6] Beyond their medicinal value, the rigid, planar structure of 8-arylquinolines makes them excellent candidates for use as ligands in catalysis, fluorescent chemosensors for metal ion detection, and as electron-transporting materials in organic light-emitting diodes (OLEDs).[3]
Traditional syntheses often rely on harsh conditions or multi-step procedures.[4] The palladium-catalyzed Suzuki-Miyaura cross-coupling offers a mild, efficient, and highly versatile method for constructing the critical C-C bond between the quinoline core and the aryl moiety.[7][8] The use of quinolin-8-yl triflate as the electrophile provides a distinct advantage over the corresponding halides due to the ease of preparation from 8-hydroxyquinoline.[2]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[7] The reaction between an organoboron species (like arylboronic acid) and an organohalide or triflate is catalyzed by a Palladium(0) complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the quinolin-8-yl triflate, inserting itself into the carbon-oxygen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species. The reactivity of the electrophile is crucial here, with the general trend being I > Br ~ OTf > Cl.[2]
-
Transmetalation : This step requires activation of the arylboronic acid with a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species.[9] This boronate then transfers its aryl group to the Pd(II) complex, displacing the triflate group.
-
Reductive Elimination : The two organic groups (the quinolinyl and aryl moieties) on the Pd(II) complex are eliminated to form the final 8-arylquinoline product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the key starting material and the subsequent cross-coupling reaction.
Protocol 1: Synthesis of Quinolin-8-yl Trifluoromethanesulfonate
This protocol describes the conversion of commercially available 8-hydroxyquinoline to its corresponding triflate. Aryl triflates are excellent electrophiles for cross-coupling reactions and can be prepared under mild conditions.[2]
Materials:
-
8-Hydroxyquinoline
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration) and add pyridine (1.5 eq).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Triflating Agent: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield quinolin-8-yl trifluoromethanesulfonate as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of quinolin-8-yl trifluoromethanesulfonate with an arylboronic acid. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Quinolin-8-yl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel, inert gas line, condenser, heating mantle
-
Ethyl acetate (EtOAc), water, brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add quinolin-8-yl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction mixture should be a suspension.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the substrates.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the desired 8-arylquinoline product.[10]
Experimental Workflow and Data
The overall process can be visualized as a sequential workflow, starting from readily available precursors and culminating in the purified target compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Preparation and Diversification of Bioactive Heterocycles via Quinolin-8-yl Trifluoromethanesulfonate
Executive Summary & Scientific Rationale
In the landscape of modern drug discovery and materials science, the quinoline scaffold is a privileged pharmacophore. However, direct functionalization of the 8-position via traditional halogenation often suffers from poor regioselectivity and harsh reaction conditions. To bypass these limitations, Quinolin-8-yl trifluoromethanesulfonate (8-quinolinyl triflate) has emerged as a superior electrophilic building block.
By converting the commercially available and inexpensive 8-hydroxyquinoline into a triflate, chemists can leverage the profound electron-withdrawing nature of the trifluoromethanesulfonyl (–SO₂CF₃) group. This pseudo-halide significantly lowers the activation energy required for the oxidative addition of low-valent Palladium(0) species into the C(sp²)–O bond, enabling a diverse array of cross-coupling reactions (Stille, Buchwald-Hartwig, Suzuki-Miyaura, and Carbopalladation) under exceptionally mild conditions[1].
This application note provides a comprehensive, self-validating workflow for synthesizing 8-quinolinyl triflate and utilizing it to prepare complex bioactive heterocycles.
Experimental Protocols & Mechanistic Causality
Protocol A: Synthesis of the Precursor (Quinolin-8-yl Trifluoromethanesulfonate)
This protocol converts 8-hydroxyquinoline into the highly reactive triflate precursor[1],[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 8-hydroxyquinoline (1.0 equiv, e.g., 4.0 g, 27.6 mmol) in anhydrous CH₂Cl₂ (0.5 M).
-
Base Addition: Add anhydrous pyridine (2.0 equiv, 4.4 mL) to the solution and cool the mixture to 0 °C using an ice bath.
-
Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 5.6 mL) over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Validation & Workup: Monitor by TLC (EtOAc/Hexanes). Upon complete consumption of the starting material, quench with cold water. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash chromatography (10% EtOAc/Hexanes) to yield a pale yellow oil or white solid (Yield: 90–96%).
Causality & Self-Validation: Pyridine is strictly required here not just as an acid scavenger, but as a nucleophilic catalyst. It reacts with Tf₂O to form a highly electrophilic N-triflylpyridinium intermediate, which rapidly transfers the triflyl group to the phenol. Furthermore, scavenging the generated triflic acid prevents the protonation of the quinoline nitrogen, which would otherwise deactivate the ring and cause the starting material to crash out of solution. The 0 °C dropwise addition is critical to control the highly exothermic nature of Tf₂O, preventing polymerization and degradation.
Protocol B: Stille Cross-Coupling for 8-Vinylquinoline
8-Vinylquinoline is a critical intermediate for synthesizing novel Ruthenium-based metathesis catalysts[3].
Step-by-Step Methodology:
-
Setup: In a Schlenk tube, combine 8-quinolinyl triflate (1.0 equiv, 0.44 mmol) and Pd(PPh₃)₂Cl₂ (5 mol%, 0.015 g) in anhydrous DMF (2 mL) under argon.
-
Coupling: Inject tributyl(vinyl)stannane (1.1 equiv, 0.484 mmol) via a micro-syringe.
-
Heating: Heat the reaction mixture to 100 °C for 7 hours.
-
Workup (Critical Step): Cool to room temperature and evaporate the DMF to dryness. Add solid Potassium Fluoride (KF) (0.40 g) and EtOAc (2 mL) to the residue. Stir vigorously at room temperature for 2 hours.
-
Isolation: Filter the suspension through a pad of Celite to remove the white precipitate, concentrate the filtrate, and purify by chromatography.
Causality & Self-Validation: DMF is chosen as a polar aprotic solvent because it stabilizes the cationic Palladium intermediate formed after the dissociation of the triflate anion, thereby accelerating the rate-determining transmetalation step. The addition of solid KF during workup is a self-validating safety and purification mechanism: it converts the highly toxic, organic-soluble tributyltin triflate byproduct into insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates completely and is easily removed by filtration[3].
Protocol C: Buchwald-Hartwig Amination for Quinolinyl Piperazines
Quinolinyl piperazines are potent structural analogs for Selective Serotonin Reuptake Inhibitors (SSRIs) used in antidepressant therapies[4].
Step-by-Step Methodology:
-
Setup: Charge a dry flask with 8-quinolinyl triflate (1.0 equiv), 1-tert-butyl-4-piperazine carboxylate (Boc-piperazine) (1.2 equiv), Pd₂(dba)₃ (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (10 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Degassing: Evacuate and backfill the flask with argon three times. Add degassed anhydrous toluene.
-
Reaction: Heat the mixture at 90 °C for 12 hours until TLC indicates complete conversion.
-
Deprotection: Isolate the Boc-protected intermediate (Yield: ~72%). Reflux in a solution of HCl in methanol for 2 hours to cleave the Boc group, yielding the free quinolinyl piperazine[4].
Causality & Self-Validation: The use of the bidentate ligand dppf is non-negotiable for this specific transformation. Monodentate ligands often allow the intermediate Palladium-amine complex to undergo off-target β-hydride elimination. The large bite angle of dppf forces the Palladium center into a strict cis-geometry, which is the absolute geometric prerequisite for the final reductive elimination step that forges the new C–N bond.
Protocol D: Carbopalladation for Cyclobutane-Fused Quinolines
A cutting-edge application involving the insertion of a C–C σ-bond to create highly substituted cyclobutanes for novel therapeutics[5].
Step-by-Step Methodology:
-
Catalyst Pre-formation: Mix Pd(dba)₂ (5 mol%) and 1,1′-bis(diisopropylphosphino)ferrocene (dippf) (5 mol%) in THF at room temperature for 10 minutes.
-
Reaction: Add 8-quinolinyl triflate (1.0 equiv) and bicyclo[1.1.0]butyl boronate complex (1.5 equiv).
-
Heating: Stir the mixture at 40 °C for 14 hours.
-
Isolation: Purify via column chromatography to obtain the 1,1,3-trisubstituted cyclobutane product with >98:2 diastereomeric ratio.
Causality & Self-Validation: Unlike standard Suzuki couplings where transmetalation occurs immediately after oxidative addition, the immense ring strain of the bicyclo[1.1.0]butyl system alters the thermodynamic pathway. The electrophilic Pd(II) complex preferentially interacts with the strained C–C σ-bond, driving a carbopalladation event prior to transmetalation, yielding complex 3D architectures[5].
Quantitative Data Summary
The following table synthesizes the operational parameters and quantitative outcomes of the protocols described above, providing a quick-reference benchmark for experimental validation.
| Transformation | Electrophile | Nucleophilic Partner | Catalyst / Ligand System | Yield (%) | Target Application |
| Triflation | 8-Hydroxyquinoline | Tf₂O / Pyridine | None (Uncatalyzed) | 90–96 | Synthesis of Universal Precursor |
| Stille Coupling | 8-Quinolinyl Triflate | Tributyl(vinyl)tin | Pd(PPh₃)₂Cl₂ | ~90 | Ru-Metathesis Catalysts |
| Buchwald-Hartwig | 8-Quinolinyl Triflate | Boc-Piperazine | Pd₂(dba)₃ / dppf | 72 | SSRI Antidepressant Analogs |
| Carbopalladation | 8-Quinolinyl Triflate | Boronate Complex | Pd(dba)₂ / dippf | 70–85 | Cyclobutane Therapeutics |
Pathway Visualization
The following DOT diagram maps the divergent synthetic logic, illustrating how a single precursor acts as a nexus for multiple distinct bioactive chemical spaces.
Divergent synthetic pathways from 8-quinolinyl triflate to bioactive heterocycles.
Sources
The Strategic Application of Quinoline-Based Directing Groups in Natural Product Total Synthesis
Introduction: A Paradigm Shift in Retrosynthetic Analysis
The quest for elegant and efficient pathways to complex natural products has perpetually driven innovation in synthetic organic chemistry. Traditional synthetic strategies often rely on a series of functional group interconversions and pre-functionalized starting materials to achieve desired bond formations. However, the advent of transition-metal-catalyzed C-H functionalization has ushered in a paradigm shift, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. This approach offers unparalleled step- and atom-economy, fundamentally altering the logic of retrosynthetic analysis.
At the forefront of this revolution is the use of directing groups, which position a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high levels of regioselectivity. Among the plethora of directing groups developed, the 8-aminoquinoline moiety has emerged as a particularly powerful and versatile tool.[1][2][3] Its bidentate chelation to the metal center provides a robust and predictable mode of activation for a wide range of C(sp²)–H and C(sp³)–H bonds.[1] While Quinolin-8-yl trifluoromethanesulfonate itself is a valuable synthon and precursor in quinoline chemistry, its conceptual utility in the context of this guide is intrinsically linked to the broader and more extensively documented strategy of 8-aminoquinoline-directed C-H functionalization. This guide will delve into the mechanistic underpinnings, practical applications, and detailed protocols associated with this transformative synthetic methodology, showcasing its power in the intricate art of natural product total synthesis.
The 8-Aminoquinoline Directing Group: Mechanism and Advantages
The efficacy of the 8-aminoquinoline directing group stems from its ability to form a stable five-membered palladacycle intermediate upon coordination to a palladium catalyst.[4] This chelation-assisted cyclometalation is a key step in the catalytic cycle, bringing the targeted C-H bond into the sphere of the metal center and facilitating its cleavage.
The general catalytic cycle for a palladium-catalyzed C-H arylation using an 8-aminoquinoline directing group can be visualized as follows:
Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Key Advantages of the 8-Aminoquinoline Directing Group:
-
High Regioselectivity: The bidentate chelation ensures predictable functionalization at the ortho-position of arenes or specific C(sp³)–H bonds.
-
Broad Substrate Scope: This directing group is compatible with a wide range of substrates and coupling partners.
-
Functional Group Tolerance: The reactions often proceed under mild conditions, tolerating a variety of sensitive functional groups.[4]
-
Removability: Crucially for total synthesis, the 8-aminoquinoline auxiliary can be cleaved under various conditions to reveal the desired carboxylic acid or other functionalities.[5]
Application in Complex Molecule Synthesis: A Case Study
While a direct total synthesis of a natural product commencing with Quinolin-8-yl trifluoromethanesulfonate is not prominently featured in the literature, the strategic essence of C-H functionalization is brilliantly exemplified in the total synthesis of (+)-Lithospermic Acid . This natural product exhibits potent anti-HIV activity and its complex structure presents a significant synthetic challenge.[6][7] The synthesis reported by Yu and coworkers masterfully employs a late-stage intermolecular C-H olefination to construct a key bond, showcasing the power of this modern synthetic strategy.[4][6]
Figure 2: Retrosynthetic Analysis of (+)-Lithospermic Acid.
The pivotal step in this synthesis is the palladium-catalyzed olefination of the dihydrobenzofuran core. This reaction, directed by a carboxylate group and accelerated by an amino acid ligand, forges the central C-C bond of the natural product with high efficiency and convergency.[4][6]
Experimental Protocols
Protocol 1: General Procedure for the Preparation of N-(Quinolin-8-yl)amides
This protocol describes the standard procedure for installing the 8-aminoquinoline directing group onto a carboxylic acid, a necessary first step for many C-H functionalization reactions.
Materials:
-
Carboxylic acid (1.0 equiv)
-
8-Aminoquinoline (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 8-aminoquinoline (1.0 equiv), and DMAP (0.1 equiv).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling agent (DCC or EDC, 1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Dilute the filtrate with an organic solvent such as ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(quinolin-8-yl)amide.
Protocol 2: Palladium-Catalyzed β-Arylation of Aliphatic Carboxylic Acid Derivatives
This protocol provides a representative example of an 8-aminoquinoline-directed C(sp³)-H arylation.
Materials:
-
N-(Quinolin-8-yl)aliphatic amide (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (0.2 equiv)
-
tert-Amyl alcohol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried screw-cap vial, combine the N-(quinolin-8-yl)aliphatic amide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add pivalic acid (0.2 equiv) and tert-amyl alcohol as the solvent.
-
Seal the vial and heat the reaction mixture at the appropriate temperature (typically 100-130 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the β-arylated product.[4]
| Entry | Substrate (8-AQ Amide) | Aryl Iodide | Product | Yield (%) |
| 1 | Butyric acid derivative | 4-Iodoanisole | β-(4-Methoxyphenyl)butyric acid derivative | 85 |
| 2 | Valeric acid derivative | 1-Iodo-4-nitrobenzene | β-(4-Nitrophenyl)valeric acid derivative | 78 |
| 3 | Cyclohexanecarboxamide | 4-Iodobenzonitrile | β-(4-Cyanophenyl)cyclohexanecarboxamide | 81 |
Table 1: Representative Yields for Pd-Catalyzed β-Arylation of Carboxylic Acid Derivatives.[4]
Protocol 3: Oxidative Cleavage of the 8-Aminoquinoline Directing Group
This protocol outlines a mild and efficient method for the removal of the 8-aminoquinoline auxiliary to furnish the free carboxylic acid.[5]
Materials:
-
N-(Quinolin-8-yl)amide substrate
-
Oxone® (2.0 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile/Water solvent mixture
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-(quinolin-8-yl)amide in a 2:1 mixture of acetonitrile and water.
-
Add NaHCO₃ (4.0 equiv) and Oxone® (2.0 equiv) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired carboxylic acid.
Conclusion and Future Outlook
The use of quinoline-based directing groups, particularly the 8-aminoquinoline auxiliary, has undeniably revolutionized the field of C-H functionalization. This powerful strategy provides a predictable and efficient means to forge complex molecular architectures from simple precursors. The application of these methods in the total synthesis of natural products, such as the elegant approach to (+)-Lithospermic Acid, highlights the transformative potential of C-H activation in modern organic synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate even more sophisticated applications of this chemistry in the synthesis of medicinally relevant and structurally complex molecules, further pushing the boundaries of what is synthetically achievable.
References
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group.
-
Zhang, Y., & Szostak, M. (2022). Synthesis of Natural Products by C–H Functionalization of Heterocycles. Chemistry – A European Journal, 28(22), e202104278. [Link]
-
Wang, D. H., & Yu, J.-Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination. Journal of the American Chemical Society, 133(14), 5437–5439. [Link]
-
Tan, P. W., & Seayad, J. (2012). Enantioselective Total Synthesis of (+)-Lithospermic Acid. Organic Letters, 14(19), 5092–5095. [Link]
-
Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2005). Total Synthesis of (+)-Lithospermic Acid by Asymmetric Intramolecular Alkylation via Catalytic C−H Bond Activation. Journal of the American Chemical Society, 127(39), 13496–13497. [Link]
-
Allu, S., & Swamy, K. C. K. (2014). Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. The Journal of Organic Chemistry, 79(9), 4074–4084. [Link]
-
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9914. [Link]
-
Verma, A., et al. (2016). Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. Chemistry – An Asian Journal, 11(2), 249-257. [Link]
-
Sun, B., & Daugulis, O. (2014). Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group. Current Organic Chemistry, 18(13), 1664-1676. [Link]
-
Berger, M., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805-16808. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. Science China Chemistry, 58(11), 1645-1652. [Link]
-
Abrams, D. J., Provencher, P. A., & Sorensen, E. J. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews, 47(22), 8414-8436. [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Remote C‒H Functionalization of 8‐Aminoquinolinamides. Chemistry – A European Journal, 24(34), 8526-8543. [Link]
-
Daugulis, O. (2015). ChemInform Abstract: 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ChemInform, 46(45). [Link]
-
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9914. [Link]
-
Sharma, S., & Daugulis, O. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8206–8215. [Link]
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large-scale synthesis applications of Quinolin-8-yl trifluoromethanesulfonate
Application Note: Large-Scale Synthesis and Catalytic Applications of Quinolin-8-yl Trifluoromethanesulfonate
Strategic Overview & Chemical Utility
Quinolin-8-yl trifluoromethanesulfonate (commonly known as 8-quinolinyl triflate) has emerged as a highly versatile electrophilic building block in advanced organic synthesis and drug development. Bridging the gap between traditional halogenated quinolines and complex organometallic methodologies, this reagent is primarily utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings) and as a precursor for highly reactive aryne intermediates[1][2].
For drug development professionals, the 8-substituted quinoline motif is a privileged scaffold found in numerous pharmacologically active compounds, including selective survivin inhibitors and novel antidepressants[3][4]. The ability to functionalize the 8-position with high fidelity on a large scale makes 8-quinolinyl triflate an indispensable tool in the process chemist's arsenal.
Mechanistic Causality: Why the Triflate?
The selection of 8-quinolinyl triflate over its corresponding halide counterparts (8-chloro- or 8-bromoquinoline) is driven by specific mechanistic advantages:
-
Accelerated Oxidative Addition: The trifluoromethanesulfonate group (–OTf) is an exceptional leaving group. The strong electron-withdrawing nature of the trifluoromethyl moiety highly polarizes the C–O bond, significantly lowering the activation energy required for the oxidative addition of low-valent Palladium(0) or Nickel(0) species[5].
-
Chelation-Directed Stabilization: The proximity of the quinoline nitrogen atom to the 8-position allows it to act as an endogenous directing group. During catalysis, the nitrogen atom coordinates to the metal center, forming a stable 5-membered metallacycle intermediate. This bidentate chelation prevents unwanted side reactions (such as β-hydride elimination) and enforces a rigid geometry that accelerates downstream transmetalation[1].
-
Orthogonal Reactivity: In complex, polyhalogenated substrates, the triflate moiety can be targeted chemoselectively. By tuning the steric encumbrance of the phosphine ligand, chemists can selectively couple at the triflate site while leaving C–Cl or C–Br bonds intact for subsequent functionalization[6].
-
Mild Aryne Generation: When treated with sterically hindered bases like lithium 1,1-diadamantylamide (LDAM), 8-quinolinyl triflate undergoes a rapid elimination sequence to generate 8-quinolyne. This allows for the synthesis of 1,2-disubstituted quinolines without the need for the harsh, high-temperature conditions traditionally required for aryne generation[2].
Mechanistic cycle of Pd-catalyzed cross-coupling with 8-quinolinyl triflate.
Quantitative Performance Matrix
The following table summarizes the quantitative performance of 8-quinolinyl triflate across various large-scale synthetic applications, demonstrating its broad functional group tolerance and high catalytic turnover.
| Reaction Modality | Coupling Partner / Reagent | Catalyst / Base System | Typical Yield | Ref. |
| Triflation (Synthesis) | Trifluoromethanesulfonic anhydride | Pyridine (Base) | 74% - 90% | [5][7] |
| Buchwald-Hartwig | t-Butyl piperazine-1-carboxylate | Pd(OAc)₂, BINAP, Cs₂CO₃ | 72% | [4] |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(PPh₃)₄ or Pd(OAc)₂ | >90% | [6][8] |
| Aryne Trapping | Diisopropyl disulfide | LDAM or LiTMP | 56% | [2] |
| Conjunctive Coupling | Strained boronate complexes | Pd-based | High | [1] |
Self-Validating Experimental Protocols
Protocol A: Decagram-Scale Synthesis of 8-Quinolinyl Triflate
Causality & Design: This protocol utilizes pyridine not merely as an acid scavenger, but as a nucleophilic catalyst that forms a highly reactive intermediate with trifluoromethanesulfonic anhydride (Tf₂O). The reaction must be initiated at 0 °C because the electrophilic activation is highly exothermic; thermal runaway would lead to the decomposition of the triflating agent and the formation of darkly colored polymeric byproducts[5][7].
Reagents:
-
8-Hydroxyquinoline: 4.0 g (27.66 mmol)
-
Pyridine: 4.4 mL (55.24 mmol, 2.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O): 5.6 mL (33.08 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂): 50 mL
Step-by-Step Methodology:
-
Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 8-hydroxyquinoline (4.0 g) in 40 mL of anhydrous CH₂Cl₂. Add pyridine (4.4 mL) and stir the mixture to ensure complete homogeneity.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Electrophilic Activation: Dilute Tf₂O (5.6 mL) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Visual Cue: The solution will transition from pale yellow to a deeper amber color.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour.
-
Aqueous Workup: Quench the reaction by slowly adding 30 mL of 2M aqueous HCl to neutralize excess pyridine. Separate the organic layer. Wash the organic phase successively with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (10% EtOAc in Hexanes) to yield the product as a white to off-white solid.
System Validation (Quality Control):
-
TLC: R_f ≈ 0.6 (20% EtOAc/Hexanes).
-
¹H NMR (400 MHz, CDCl₃): δ 9.07 (dd, J = 4.2, 1.6 Hz, 1H), 8.24 (dd, J = 8.4, 1.6 Hz, 1H), 7.87 (dd, J = 8.1, 1.4 Hz, 1H), 7.66–7.51 (m, 3H)[7].
-
¹⁹F NMR: A sharp singlet around δ -73.7 confirms the presence of the intact triflate group[7].
Step-by-step workflow for the large-scale synthesis of 8-quinolinyl triflate.
Protocol B: Large-Scale Buchwald-Hartwig Amination
Causality & Design: This protocol outlines the coupling of 8-quinolinyl triflate with a secondary amine to form a quinolinyl piperazine derivative, a common pharmacophore in antidepressant drug discovery[4]. The use of BINAP as a bidentate phosphine ligand is critical; its large bite angle forces the palladium center into a geometry that highly favors reductive elimination, preventing the degradation of the catalyst over the prolonged 24-hour reflux period. Cesium carbonate (Cs₂CO₃) is utilized as a mild, highly soluble base to facilitate the deprotonation of the amine without hydrolyzing the triflate.
Reagents:
-
8-Quinolinyl triflate: 11.0 g (39.6 mmol)
-
t-Butyl piperazine-1-carboxylate: 8.6 g (46.0 mmol, 1.16 equiv)
-
Palladium(II) acetate (Pd(OAc)₂): 367 mg (1.63 mmol, ~4 mol%)
-
BINAP: 1.07 g (1.72 mmol, ~4.3 mol%)
-
Cesium Carbonate (Cs₂CO₃): 18.0 g (55.0 mmol, 1.38 equiv)
-
Anhydrous Tetrahydrofuran (THF): 100 mL
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a 500 mL oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine Pd(OAc)₂ (367 mg) and BINAP (1.07 g). Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add 8-quinolinyl triflate (11.0 g), t-butyl piperazine-1-carboxylate (8.6 g), and Cs₂CO₃ (18.0 g) to the flask under a positive stream of argon.
-
Solvent Introduction: Inject 100 mL of degassed, anhydrous THF.
-
Reflux & Catalysis: Heat the reaction mixture to a gentle reflux (approx. 66 °C internal temperature) using an oil bath. Maintain reflux under argon for 24 hours. Visual Cue: The suspension will darken significantly as the active Pd(0) species is generated and turns over.
-
Termination: Cool the reaction mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the inorganic cesium salts and precipitated palladium black. Wash the Celite pad with an additional 50 mL of THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via silica gel column chromatography to isolate the Boc-protected quinolinyl piperazine.
System Validation (Quality Control):
-
Yield: ~8.9 g (72% over two steps if followed by Boc-deprotection)[4].
-
Validation: Complete consumption of the triflate should be verified by TLC or LC-MS prior to cooling. The disappearance of the ¹⁹F NMR signal (δ -73.7) from the crude aliquot confirms total conversion.
References
-
Direct Arylation of Fluorinated Aromatics with Aryl sulfonates Royal Society of Chemistry URL:[Link]
-
Carbopalladation of C–C σ-bonds enabled by strained boronate complex University of Bristol Research Portal URL:[Link]
-
1,2-Bis(arylthio)arene synthesis via aryne intermediates National Institutes of Health (NIH) / PMC URL:[Link]
-
Design, synthesis and biological evaluation of selective survivin inhibitors Journal of Biomedical Research URL:[Link]
-
Palladium-Catalysed Chemoselective Suzuki−Miyaura Cross-Coupling PolyU Electronic Theses URL:[Link]
-
Development of Palladium Catalyzed Alkene Difunctionalization on Vinyl-Quinoline Type Substrate University of Denver Digital Commons URL:[Link]
-
US Patent 2011/0178091 A1: Arylpiperazine-containing Pyrrole 3-carboxamide Compounds Google Patents / Googleapis URL:[Link]
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- 3. Design, synthesis and biological evaluation of selective survivin inhibitors [jbr-pub.org.cn]
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Technical Support Center: Navigating the Challenges of Quinolin-8-yl Trifluoromethanesulfonate in Synthetic Chemistry
Welcome to the technical support center for Quinolin-8-yl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to overcome experimental hurdles and achieve your desired outcomes. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to foster a deeper understanding of the underlying chemistry.
Introduction: The Promise and Pitfalls of a Powerful Reagent
Quinolin-8-yl trifluoromethanesulfonate is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The triflate group serves as an excellent leaving group, often exhibiting reactivity comparable to or greater than that of halides. This allows for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the synthesis of a diverse array of substituted quinolines—a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.[1]
However, the unique electronic and structural features of Quinolin-8-yl trifluoromethanesulfonate can present specific challenges. The inherent reactivity of the triflate group, combined with the presence of the quinoline nitrogen, can lead to undesired side reactions and catalyst deactivation. This guide will equip you with the knowledge to anticipate and address these challenges effectively.
Troubleshooting Guide: From Frustration to Fruition
This section is designed to help you diagnose and resolve common issues encountered during reactions involving Quinolin-8-yl trifluoromethanesulfonate.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
This is one of the most frequently encountered issues. The root cause often lies in one or more suboptimal reaction parameters or the degradation of a key reagent.[2]
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of the Triflate | The trifluoromethanesulfonate group is an excellent leaving group, but it is also susceptible to hydrolysis, especially under basic conditions, to yield 8-hydroxyquinoline. This is a major competing pathway that consumes your starting material. | - Use a Milder Base: Strong bases like sodium or potassium carbonate can promote triflate hydrolysis. Consider using potassium bicarbonate (KHCO3) or potassium fluoride (KF). KHCO3 can help maintain a lower pH in the reaction mixture.[3] - Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. While some Suzuki protocols tolerate water, minimizing its presence can suppress triflate hydrolysis. |
| Catalyst Inactivation | The nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially leading to the formation of inactive or less active catalytic species.[4] This chelation effect can hinder the catalytic cycle. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like S-Phos or XPhos) that can favor the desired catalytic cycle over catalyst sequestration by the quinoline nitrogen. - Use a Pre-formed Catalyst: Consider using a well-defined palladium(0) source like Pd(PPh₃)₄ or a pre-catalyst that is less susceptible to inhibition.[2] |
| Poor Reagent Quality | Boronic acids can be prone to degradation (protodeboronation), and the palladium catalyst can lose activity over time if not stored properly. | - Use Fresh Reagents: Utilize freshly opened or purified boronic acids. Consider using more stable boronate esters (e.g., pinacol esters). - Verify Catalyst Activity: Use a fresh batch of palladium catalyst and store it under an inert atmosphere. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can all significantly impact the outcome of the reaction. | - Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can promote decomposition.[2] - Solvent Choice: Aprotic polar solvents like dioxane or DMF are commonly used. Ensure they are properly degassed to prevent oxidation of the catalyst.[2] |
Problem 2: Presence of Significant Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products. Identifying these can provide clues to the underlying problem.
| Side Product Observed | Potential Cause | Mitigation Strategy |
| 8-Hydroxyquinoline | Hydrolysis of the triflate group. | See "Hydrolysis of the Triflate" in Problem 1. |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst.[2] | - Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the presence of oxidative Pd(II) species.[2] |
| Dehalogenation of Aryl Halide Partner | If your coupling partner is an aryl halide, it can lose its halogen atom, leading to an undesired arene byproduct. This can occur after oxidative addition to the palladium center.[5] | - Optimize Reaction Time: Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure to conditions that may favor dehalogenation. - Choice of Base: The nature of the base can influence this side reaction. Screening different bases may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Quinolin-8-yl trifluoromethanesulfonate?
To ensure its stability, Quinolin-8-yl trifluoromethanesulfonate should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 4°C. It is sensitive to moisture and should be handled accordingly.
Q2: Can I use other cross-coupling reactions with Quinolin-8-yl trifluoromethanesulfonate?
Yes, while the Suzuki-Miyaura reaction is common, other palladium-catalyzed cross-coupling reactions such as the Stille, Heck, and Sonogashira couplings can also be employed with aryl triflates. The optimal conditions, including the choice of catalyst, ligand, and base, will vary depending on the specific reaction.
Q3: I am having trouble purifying my 8-arylquinoline product. What are some common challenges and solutions?
Purification of 8-arylquinolines can sometimes be challenging due to the presence of closely related byproducts and the potential for the product to chelate to the silica gel stationary phase during column chromatography.
-
Challenge: Tailing on silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress the interaction of the quinoline nitrogen with the acidic silica gel.
-
-
Challenge: Separation from unreacted starting material or 8-hydroxyquinoline.
-
Solution: Careful optimization of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.[6]
-
-
Challenge: Removal of palladium residues.
-
Solution: After the reaction, a workup with an aqueous solution of a chelating agent like EDTA or washing the organic layer with a dilute aqueous solution of sodium sulfide can help remove residual palladium.
-
Q4: What is the role of the quinoline nitrogen in the reaction?
The quinoline nitrogen can have a dual role. It can act as a directing group in some C-H activation reactions, facilitating functionalization at specific positions.[7][8] However, in the context of cross-coupling reactions at the 8-position, its ability to chelate to the palladium catalyst can be detrimental, leading to catalyst inhibition.[4] The choice of appropriate ligands is key to mitigating this latter effect.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To provide a clearer understanding of the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: A Starting Point for Your Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates and reaction scale.
Materials:
-
Quinolin-8-yl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand (e.g., S-Phos, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Potassium bicarbonate (KHCO₃, 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Quinolin-8-yl trifluoromethanesulfonate, the arylboronic acid/ester, and the base under an inert atmosphere (argon or nitrogen).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, potentially using an eluent system containing a small percentage of triethylamine.[6]
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Zhang, Y., & Wu, J. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(15), 6394-400.
- Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2014).
- Al-Ostah, R. A., & Al-Amri, A. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(09), 130-143.
- Maji, M., & Dattagupta, A. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058-1063.
- Maji, M., & Dattagupta, A. (2022). Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry, 87(24), 16647-16655.
- O'Duill, M., & O'Donoghue, A. C. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2297-2307.
- Gulevich, A. V., & Dudnik, A. S. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Journal of the American Chemical Society, 136(48), 16878-16889.
- Hassan, M. M. M., Hoque, M. E., & Ghorai, P. (2021). Iridium-Catalyzed Site-Selective Borylation of 8-Arylquinolines. Synthesis, 53(15), 2639-2646.
- Maji, M., & Dattagupta, A. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry, 89(2), 1058-1063.
- Delves, M. H., et al. (2020). A Modular Approach to Tuning Emissive N-Quinolyl Through-Space Charge Transfer States Using sp3-Scaffolds. The Journal of Physical Chemistry C, 124(12), 6649-6658.
- Reddit. (2025, July 11).
- An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. (2013).
- Kumar, A., & Kumar, V. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 31(3), 134.
- Wang, C., et al. (2020, March 3). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. Organic & Biomolecular Chemistry, 18(10), 1896-1900.
- BenchChem. (2025). A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines.
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. (2024, February 19). Inorganic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors. (2008, February 15). Bioorganic & Medicinal Chemistry Letters, 18(4), 1345-1350.
- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 275-280.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Al-Majedy, Y. K., & Al-Amiery, A. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-13.
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023, November 1). Chemistry – A European Journal.
- Ökten, S., & Yakan, H. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Zhang, Y., & Wu, J. (2011, August 5). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 76(15), 6394-400.
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021, June 14).
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.).
- Li, X., et al. (n.d.). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry.
- Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2014, October 29).
- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
- 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. (n.d.). Organic & Biomolecular Chemistry.
- Al-Ostah, R. A., & Al-Amri, A. M. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling.
- Zhang, Y., & Wu, J. (n.d.). Collection - Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling - The Journal of Organic Chemistry. Figshare.
- Richter, L. K. H., et al. (2022, October 6). In vitro metabolic fate of the synthetic cannabinoid receptor agonists QMMSB (quinolin-8-yl 4-methyl-3,3-dimethylbutanoate) and QMiPSB (quinolin-8-yl 4-methyl-3,3-dimethylbut-1-ene-sulfonate). Drug Testing and Analysis, 14(11), 1934-1945.
- Method for producing quinoline-8-sulfonyl chloride. (n.d.).
- Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1972, January). Secondary mechanisms of antifungal action of substituted 8-quinolinols. 3. 5,7,8-Substituted quinolines. Journal of Medicinal Chemistry, 15(1), 105-106.
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- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Quinoline Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to the common and often frustrating issue of catalyst poisoning. The inherent basicity of the quinoline nitrogen presents a significant challenge, frequently leading to reaction failure. This document moves beyond simple procedural lists to explain the causality behind these failures and provides robust, field-proven strategies to overcome them.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section provides rapid answers to the most common initial queries.
Question 1: My palladium-catalyzed cross-coupling reaction with a quinoline substrate is not working at all. What is the most likely reason?
Answer: The most probable cause is catalyst poisoning. The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium center. This forms a stable, off-cycle complex that deactivates the catalyst, preventing it from participating in the desired catalytic cycle (e.g., oxidative addition, reductive elimination).[1] This issue is particularly prevalent in directed C-H activation reactions under Pd(II) catalysis.[2]
Question 2: What are the visible signs of catalyst deactivation in my reaction?
Answer: The most common visual cue is the formation of a black precipitate, known as palladium black.[3] This indicates that the active, soluble palladium complex has agglomerated into an inactive, metallic form. Other signs include a reaction that starts but stalls prematurely (as seen by TLC or LC-MS monitoring) or a complete lack of conversion from the start.[4]
Question 3: I suspect catalyst poisoning. What is the single most effective change I can make to my protocol to see an improvement?
Answer: The most impactful initial change is to switch to a bulkier, more electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are designed to create a sterically hindered environment around the palladium atom.[1] This steric bulk physically blocks the quinoline nitrogen from accessing and coordinating with the metal center, thereby preserving the catalyst's activity.[4]
Question 4: Can impurities in my reagents cause these issues?
Answer: Absolutely. Beyond the quinoline substrate itself, common catalyst poisons include sulfur compounds, carbon monoxide, cyanides, and even excess halides.[5][6] Ensure the purity of all starting materials, solvents, and bases. Water and oxygen can also contribute significantly to catalyst deactivation, so maintaining a strictly inert atmosphere with dry, degassed solvents is critical.[3][4]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental observations to help you systematically diagnose and resolve issues.
Symptom 1: Reaction Fails to Initiate or Shows Minimal Conversion (<10%)
This is a classic sign of immediate and potent catalyst inhibition.
-
Potential Cause A: Direct Catalyst Poisoning by Quinoline Nitrogen
-
Scientific Rationale: The Lewis basic nitrogen on the quinoline ring acts as a strong ligand for the Lewis acidic palladium catalyst. This binding is often stronger than the binding of the desired phosphine ligands, leading to ligand displacement and the formation of an inactive quinoline-palladium complex.[1][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial reaction failure.
-
-
Potential Cause B: Inefficient Pre-catalyst Activation
-
Scientific Rationale: Many cross-coupling reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[3] The quinoline substrate can interfere with this reduction step, preventing the catalytic cycle from ever beginning.
-
Recommended Actions:
-
Switch to a Pd(0) Source: Use a pre-catalyst that is already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This eliminates the need for the problematic in situ reduction step.
-
Optimize Reduction Conditions: If using a Pd(II) source, ensure your conditions are conducive to reduction. The choice of solvent, base, and even the phosphine ligand can influence the efficiency of this step.
-
-
-
Potential Cause C: Contaminants in Reagents or Solvents
-
Scientific Rationale: Impurities can act as potent catalyst poisons. Sulfur-containing compounds from the synthesis of starting materials are a common, unexpected culprit.[6]
-
Recommended Actions:
-
Verify Purity: Re-purify starting materials via recrystallization or column chromatography.
-
Use High-Purity Solvents: Employ freshly distilled or anhydrous, inhibitor-free solvents. Ensure they are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
-
Symptom 2: Reaction Starts but Stalls or Gives Incomplete Conversion
This observation suggests that the catalyst is initially active but deactivates over the course of the reaction.
-
Potential Cause: Gradual Catalyst Deactivation
-
Scientific Rationale: Even if the initial poisoning is overcome, a low-level, continuous interaction between the quinoline and the catalyst can lead to a gradual loss of active sites. High concentrations of the quinoline substrate exacerbate this issue.
-
Recommended Action - Incremental Substrate Addition: Instead of adding all the quinoline substrate at the beginning, add it slowly over several hours using a syringe pump.[4] This strategy maintains a low, steady-state concentration of the potential poison, extending the catalyst's lifetime and allowing the reaction to proceed to completion.
-
Symptom 3: Formation of a Black Precipitate (Palladium Black)
This is a clear visual indicator of catastrophic catalyst decomposition.
-
Potential Cause: Ligand Dissociation and Catalyst Agglomeration
-
Scientific Rationale: The active catalytic species is a soluble, ligand-stabilized palladium complex. If the supporting phosphine ligand dissociates, the unprotected palladium atoms will rapidly agglomerate and precipitate out of solution as inactive palladium black.[3] This can be triggered by high temperatures or displacement of the phosphine by the quinoline substrate.
-
Recommended Actions:
-
Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation and catalyst decomposition.[1][4] Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). While this may slow the reaction rate, it can dramatically improve catalyst stability and overall yield.
-
Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help shift the equilibrium away from dissociation and keep the palladium center coordinated and soluble. Be cautious, as a large excess can sometimes inhibit the reaction.[8]
-
-
Section 3: Mitigation Strategies & Protocols
Data Summary: Ligand Selection
The choice of ligand is paramount. The table below summarizes ligands commonly used to overcome poisoning by N-heterocycles.
| Ligand Type | Examples | Key Characteristics | Rationale for Use |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos, t-Bu₃P | Sterically demanding, electron-rich | Creates a protective "pocket" around the Pd center, physically blocking quinoline coordination.[1][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIMes | Strong σ-donors, sterically bulky | Forms a very strong bond to palladium, making it less susceptible to displacement by the quinoline.[4][9] |
| Chelating Phosphines | Xantphos, dppf | Bidentate, defined bite angle | Can be effective but may be more easily displaced by strongly coordinating heterocycles compared to very bulky monodentate ligands.[7] |
Protocol 1: Incremental Substrate Addition
This protocol is designed to maintain a low concentration of the quinoline substrate, minimizing gradual catalyst deactivation.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, base, and any non-quinoline coupling partner to an oven-dried Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add the required volume of degassed, anhydrous solvent.
-
Initial Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Substrate Preparation: In a separate oven-dried flask, dissolve the quinoline substrate in a small amount of degassed, anhydrous solvent. Load this solution into a gas-tight syringe.
-
Slow Addition: Mount the syringe on a syringe pump. Once the main reaction mixture is at temperature, begin the slow addition of the quinoline solution over a period of 4-8 hours.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC/LC-MS. After the addition is complete and the reaction has gone to completion, proceed with the standard work-up and purification procedures.[4]
Section 4: Understanding the Mechanism of Poisoning
To effectively troubleshoot, it is crucial to understand the underlying chemical processes. The standard palladium-catalyzed cross-coupling cycle (shown here for a Suzuki reaction) involves oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: The catalytic cycle and the off-cycle deactivation pathway caused by quinoline coordination.
Catalyst poisoning occurs when the quinoline substrate intercepts a key intermediate in the cycle, typically the Pd(II) complex formed after oxidative addition.[1] The quinoline binds to the palladium center, forming a stable, coordinatively saturated species that is unable to proceed to the next step (transmetalation). This effectively removes the catalyst from the productive cycle, leading to reaction failure.
References
-
Wikipedia. Catalyst poisoning. Available from: [Link]
-
Zhang, F. et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available from: [Link]
-
Solé, D. et al. (2003). Nitrogen Heterocycles by Palladium-Catalyzed Cyclization of Amino-Tethered Vinyl Halides and Ketone Enolates. The Journal of Organic Chemistry. Available from: [Link]
-
Pálinkás, R. et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing. Available from: [Link]
-
Hartwig, J. F. et al. (2013). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of Allenes, Alkynes, and Alkenes. Thieme. Available from: [Link]
-
Semproni, M. J. et al. (2019). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Available from: [Link]
-
Larock, R. C. et al. (2003). Synthesis of Medium-Ring Nitrogen Heterocycles via Palladium-Catalyzed Heteroannulation of 1,2-Dienes. The Journal of Organic Chemistry. Available from: [Link]
-
Solé, D. et al. (2003). Nitrogen Heterocycles by Palladium-Catalyzed Cyclization of Amino-Tethered Vinyl Halides and Ketone Enolates. The Journal of Organic Chemistry. Available from: [Link]
-
Kempe, R. et al. (2020). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Chemistry Europe. Available from: [Link]
-
da Silva, A. F. C. et al. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC. Available from: [Link]
-
Jentys, A. & Vinek, H. (1998). Poisoning and deactivation of palladium catalysts. SciSpace. Available from: [Link]
-
McNally, A. et al. (2011). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. University of Cambridge. Available from: [Link]
-
Jäkle, F. et al. (2005). Poisoning of Heterogeneous, Late Transition Metal Dehydrocoupling Catalysts by Boranes and Other Group 13 Hydrides. Journal of the American Chemical Society. Available from: [Link]
-
Semproni, M. J. et al. (2019). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available from: [Link]
-
Hegedűs, L. et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Wipf, P. et al. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. PubMed. Available from: [Link]
-
Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
-
Nolan, S. P. et al. (2018). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. ResearchGate. Available from: [Link]
-
da Silva Júnior, E. N. (2020). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available from: [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Available from: [Link]
-
Sauthier, M. & Cazin, C. S. J. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available from: [Link]
-
BioDuro. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available from: [Link]
-
Grushin, V. V. et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available from: [Link]
-
Sharma, R. et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
-
Singh, N. et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available from: [Link]
-
Daugulis, O. & Campeau, L.-C. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ChemOrgChem. (2025). Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem. YouTube. Available from: [Link]
-
Bhaumik, A. & Roy, S. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
SP Chemistry Classes. (2022). Suzuki Coupling Reaction | Mechanism | Catalytic Cycle | CSIR-NET | GATE. YouTube. Available from: [Link]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 8-Quinolyl Triflate
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals experiencing low yields and high byproduct formation when utilizing Quinolin-8-yl trifluoromethanesulfonate (8-quinolyl triflate) in cross-coupling reactions. Below, we dissect the mechanistic root causes of homocoupling and provide field-proven troubleshooting strategies and self-validating protocols.
Part 1: Issue Overview & Mechanistic Deep-Dive (FAQ)
Q1: Why does 8-quinolyl triflate fail or produce massive amounts of homocoupled dimer under standard conditions? A: The fundamental issue lies in the structural nature of the quinoline ring. Following the initial oxidative addition of the C–O bond to the Palladium(0) or Nickel(0) catalyst, the lone pair on the quinoline nitrogen rapidly coordinates to the metal center. This forms a highly stable, coordinatively saturated metallacycle[1]. Because the metal center is saturated, the subsequent transmetalation step (e.g., the attack of a boronic acid) is severely retarded.
Q2: How does this stalled intermediate lead to the 8,8'-biquinoline homocoupled byproduct? A: When transmetalation is stalled, the persistent arylpalladium(II) complex is forced down an alternative kinetic pathway. It undergoes a second oxidative addition with another molecule of 8-quinolyl triflate (or a disproportionation reaction), followed by reductive elimination to form the homocoupled biaryl[2].
Q3: Does the choice of metal or the presence of additives exacerbate this? A: Yes. Homocoupling of aryl triflates is explicitly driven by electron sources[2]. If your reaction mixture contains chemical reductants (such as trace zinc powder) or if you are using an excess of certain electron-donating bases without a proper ligand, the catalyst is actively driven into the homocoupling cycle[3]. Nickel catalysts are particularly prone to this if reductive elimination of the cross-product is not strictly optimized.
Q4: Which ligands and solvent systems are best suited to suppress this homocoupling? A: To break the N-chelation and force the cross-coupling pathway, you must use bulky, electron-rich Buchwald ligands (like XPhos) or specialized bidentate ligands (like dppp)[4][5]. These ligands provide enough steric bulk to prevent the stable N-chelated complex from forming. Furthermore, in Suzuki-Miyaura couplings, utilizing a biphasic solvent system (e.g., THF/Water) accelerates the formation of the active boronate species, ensuring transmetalation outcompetes the slow homocoupling pathway[4]. Under these optimized conditions, cross-coupling of substituted 8-quinolyl triflates can be achieved in excellent yields (>90%)[6].
Part 2: Pathway Visualization
The following diagram illustrates the competing kinetic pathways that dictate the fate of 8-quinolyl triflate in a cross-coupling reaction.
Catalytic cycle showing competing cross-coupling and homocoupling pathways for 8-quinolyl triflate.
Part 3: Quantitative Optimization Data
The table below summarizes the expected product distribution based on the rational adjustment of reaction parameters. Use this matrix to benchmark your current experimental setup.
| Reaction Condition | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Unreacted Triflate (%) | Mechanistic Rationale |
| Pd(PPh₃)₄, Toluene, K₂CO₃ (Anhydrous) | < 10% | 45% | 45% | PPh₃ is insufficiently bulky; N-chelation stalls transmetalation, promoting homocoupling[1][2]. |
| Pd(OAc)₂, dppp, Toluene, K₂CO₃ | 65% | 15% | 20% | Bidentate ligand (dppp) stabilizes the intermediate and reduces homocoupling[5]. |
| Pd(OAc)₂, XPhos, THF/H₂O, KOH | > 90% | < 5% | < 5% | Steric bulk of XPhos prevents N-chelation; water accelerates boronate transmetalation[4][6]. |
| Pd(OAc)₂, XPhos, THF, Zn powder | 5% | > 90% | < 5% | Reductants (Zn) actively drive the Pd(II) to Pd(0) homocoupling cycle[2][3]. |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and minimize the 8,8'-biquinoline byproduct, follow this step-by-step Suzuki-Miyaura methodology. This protocol incorporates built-in causality checks so you can validate the system at each stage.
Optimized Suzuki-Miyaura Coupling of 8-Quinolyl Triflate
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried, argon-flushed Schlenk tube, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in thoroughly degassed THF (0.2 M). Stir at room temperature for 15 minutes until the solution transitions to a pale yellow color.
-
Causality: Pre-forming the active L₂-Pd(0) complex ensures that unligated Palladium does not undergo premature oxidative addition, which would immediately lead to the stable N-chelated dead-end[4].
Step 2: Substrate Addition
-
Action: Add 8-quinolyl triflate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) to the active catalyst solution.
-
Causality: Maintaining the boronic acid at a slight excess compensates for any minor oxidative homocoupling of the boronic acid itself, ensuring enough nucleophile is present to drive the cross-coupling[4].
Step 3: Biphasic Base Addition
-
Action: Add a degassed aqueous solution of KOH (3.0 M, 3.0 equiv). Seal the tube and heat to 70 °C under vigorous stirring (1000 rpm).
-
Causality: The aqueous base rapidly converts the boronic acid to the highly nucleophilic boronate. Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area, accelerating transmetalation to outcompete the aryl triflate homocoupling[4].
Step 4: In-Process Control (Self-Validation)
-
Action: At the 45-minute mark, halt stirring, allow phase separation, and sample the organic layer for LC-MS analysis.
-
Causality: You should observe the mass of the desired cross-product. If a mass corresponding to the N-chelated Pd-intermediate is observed without product formation, the transmetalation barrier has not been breached. In this case, verify the pH of your aqueous layer (must be >10) or increase the temperature by 10 °C.
Step 5: Workup and Isolation
-
Action: Cool to room temperature, quench with deionized water, and extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
Strategies to minimize homocoupling in Suzuki-Miyaura reactions for trifluoromethylated compounds. Benchchem. 4
-
Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. DR-NTU. 6
-
Convenient Palladium-Catalyzed Arsination: Direct Synthesis of Functionalized Aryl Arsines, Optically Active As,N Ligands, and Their Metal Complexes. ACS Publications. 1
-
Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. PMC. 5
-
Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. ACS Publications. 2
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Operachem. 3
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- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Optimizing Heck Reactions with Quinoline Triflates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing Mizoroki-Heck reactions with quinoline triflates. Our focus is on providing practical, field-proven insights to help you improve your reaction yields and obtain reliable results.
Introduction: The Challenge of Quinoline Triflates in Heck Reactions
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1] However, when employing heteroaromatic substrates such as quinoline triflates, researchers often face unique challenges that can lead to low yields or complete reaction failure. The primary culprit is the Lewis basic nitrogen atom within the quinoline ring system, which can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[2][3] This guide will provide a systematic approach to overcoming this and other common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues encountered during Heck reactions with quinoline triflates.
Q1: My Heck reaction with a quinoline triflate is not working at all. What is the most likely reason?
A1: The most probable cause is catalyst poisoning by the nitrogen atom of the quinoline ring.[2] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, forming an inactive complex and effectively halting the catalytic cycle. This is a well-documented issue with nitrogen-containing heterocycles in palladium-catalyzed cross-coupling reactions.[4]
Q2: I'm observing the formation of a black precipitate in my reaction flask. What does this signify?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[2] This occurs when the active Pd(0) species agglomerates into inactive palladium clusters. This can be triggered by several factors, including high temperatures, the presence of oxygen, or ligand dissociation.
Q3: Why is my yield consistently low despite seeing some product formation?
A3: Low yields can stem from a variety of factors beyond complete catalyst poisoning. These can include suboptimal reaction conditions such as an inappropriate choice of ligand, base, or solvent, or an inefficient pre-catalyst activation. It is also possible that side reactions, such as hydrodehalogenation (or in this case, hydrodetriflation), are competing with the desired Heck coupling.[5]
Q4: Can the position of the triflate group on the quinoline ring affect the reaction outcome?
A4: Yes, the position of the triflate group can influence the reactivity of the substrate due to electronic and steric effects. For instance, a triflate at a more electron-deficient position of the quinoline ring may undergo oxidative addition more readily. Conversely, a triflate group in a sterically hindered position may require more forcing conditions or a less bulky ligand to react efficiently.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for systematically troubleshooting and optimizing your Heck reaction with quinoline triflates.
Guide 1: Overcoming Catalyst Poisoning and Improving Yields
The primary challenge with quinoline triflates is the deactivation of the palladium catalyst. The following workflow provides a structured approach to mitigate this issue.
-
Ligand Screening: The choice of ligand is critical to shield the palladium center from coordination with the quinoline nitrogen.
-
Initial Recommendation: Start with bulky, electron-rich monodentate phosphine ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos.[2] These ligands create a sterically hindered environment around the palladium, disfavoring the binding of the quinoline substrate.
-
Alternative: If monodentate ligands are unsuccessful, consider bidentate ligands like dppf or Xantphos, which can offer enhanced catalyst stability.[6]
-
-
Base Selection: The base plays a crucial role in the regeneration of the active Pd(0) catalyst.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective and are good starting points.
-
Organic Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly when milder conditions are required.
-
-
Solvent Choice: The solvent can influence catalyst stability and solubility of the reagents.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used and are good initial choices. Ensure they are anhydrous and degassed to prevent catalyst oxidation.[2]
-
Aprotic Nonpolar Solvents: Toluene can also be effective, particularly at higher temperatures.
-
The following table summarizes a typical screening process for a Heck reaction between a quinoline triflate and an alkene.
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 | <5 | Catalyst decomposition (black precipitate). |
| 2 | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 75 | Clean reaction, good conversion. |
| 3 | SPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 82 | Excellent conversion. |
| 4 | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 78 | Good yield. |
| 5 | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 85 | Slight improvement with a stronger base. |
| 6 | SPhos (4) | Et₃N (3) | DMF | 100 | 65 | Lower yield compared to inorganic bases. |
This is a representative table; actual results may vary depending on the specific substrates.
Caption: Workflow for addressing catalyst poisoning.
Guide 2: Optimizing Reaction Conditions for Sluggish Reactions
If you are observing slow or incomplete conversion, a systematic optimization of the reaction parameters is necessary.
-
Temperature Screening: Gradually increase the reaction temperature in increments of 10-20 °C. While higher temperatures can increase the reaction rate, be mindful of potential catalyst decomposition.[2]
-
Catalyst Loading: For a challenging reaction, consider increasing the catalyst loading from a typical 1-2 mol% to 5 mol%.
-
Reagent Purity: Ensure all reagents and solvents are of high purity and are anhydrous and degassed. Impurities can act as catalyst poisons.[2]
-
Pre-catalyst Activation: If using a Pd(II) pre-catalyst such as Pd(OAc)₂, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species. In some cases, using a direct Pd(0) source like Pd₂(dba)₃ can be beneficial.[2]
| Entry | Ligand | Base | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | SPhos | Cs₂CO₃ | 80 | 2 | 45 |
| 2 | SPhos | Cs₂CO₃ | 100 | 2 | 85 |
| 3 | SPhos | Cs₂CO₃ | 120 | 2 | 70 (decomposition observed) |
| 4 | SPhos | Cs₂CO₃ | 100 | 5 | 92 |
This is a representative table; actual results may vary depending on the specific substrates.
Sources
The "8-Quinolyl Problem" in Suzuki-Miyaura Cross-Coupling: A Comparative Guide to 8-QuOTf vs. 8-QuCl
The functionalization of the 8-position of the quinoline scaffold is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. However, performing palladium-catalyzed Suzuki-Miyaura cross-couplings at this position presents a unique set of thermodynamic and kinetic challenges. The proximity of the electrophilic carbon (C8) to the lone pair of the quinoline nitrogen creates a microenvironment fraught with steric hindrance and competitive coordination [1].
This technical guide objectively compares the performance, mechanistic causality, and optimal application of two primary electrophiles: Quinolin-8-yl trifluoromethanesulfonate (8-QuOTf) and quinolin-8-yl chloride (8-QuCl) .
Mechanistic Causality: Leaving Group Dynamics & Catalyst Poisoning
To master the functionalization of 8-substituted quinolines, one must understand the behavior of the intermediate palladium species. When a Pd(0) catalyst undergoes oxidative addition into the C8–X bond, the resulting Ar–Pd(II)–X intermediate is perfectly positioned to interact with the quinoline nitrogen.
The N-Chelation Pitfall
Without sufficient steric bulk on the ancillary phosphine ligand, the quinoline nitrogen will coordinate to the Pd(II) center, forming a highly stable, thermodynamically sunken 5-membered palladacycle. This N,C-chelation displaces the active ligands, effectively poisoning the catalyst and preventing the transmetalation step with the arylboronic acid [1].
Quinolin-8-yl trifluoromethanesulfonate (8-QuOTf)
The triflate group is an exceptional leaving group, making the C–O bond highly reactive. Oxidative addition is rapid and generally not rate-limiting, allowing the reaction to proceed at milder temperatures (60–80 °C) [5]. Because the oxidative addition is facile, standard phosphine ligands (e.g., dppf, PPh3) can sometimes be utilized. However, the primary causality for failure with 8-QuOTf is competitive hydrolysis . Under the basic, aqueous conditions typical of Suzuki couplings, the triflate can be prematurely cleaved to yield 8-hydroxyquinoline. Therefore, the choice of base (favoring mild, anhydrous, or non-nucleophilic bases like K3PO4 or CsF) is paramount.
Quinolin-8-yl chloride (8-QuCl)
The C–Cl bond in 8-QuCl possesses a high bond dissociation energy, making oxidative addition the rate-limiting step [4]. Furthermore, the 8-position is sterically encumbered [1]. To overcome the activation barrier of the C–Cl bond and simultaneously prevent the aforementioned N-chelation pitfall, the catalytic system must employ highly electron-rich and sterically demanding ligands. Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos) or bulky N-Heterocyclic Carbenes (NHCs, such as SIPr) are strictly required [3]. The steric bulk of these ligands physically blocks the quinoline nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward[3].
Catalytic cycle of 8-QuX Suzuki coupling highlighting the N-chelation pitfall.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of 8-QuOTf and 8-QuCl in Suzuki-Miyaura cross-couplings [1], [2], [3], [5].
| Parameter | Quinolin-8-yl trifluoromethanesulfonate (8-QuOTf) | Quinolin-8-yl chloride (8-QuCl) |
| Oxidative Addition Rate | Fast (Facile insertion) | Slow (Rate-limiting step) |
| Typical Catalyst System | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos, (SIPr)Pd(cin)Cl |
| Optimal Temperature | 60 °C – 80 °C | 90 °C – 110 °C |
| Base Compatibility | Mild bases required (K₃PO₄, CsF) | Tolerates strong/aqueous bases (K₂CO₃, KOtBu) |
| Primary Failure Mode | Hydrolysis to 8-hydroxyquinoline | Catalyst poisoning via N-chelation |
| Substrate Stability | Moisture-sensitive, requires cold storage | Highly stable, indefinite shelf life |
| Scalability & Cost | High cost, less ideal for process scale | Low cost, excellent for large-scale synthesis |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify the causality of each step before proceeding.
Protocol A: Mild Suzuki Coupling of 8-QuOTf
Objective: Achieve cross-coupling while suppressing competitive triflate hydrolysis.
-
Preparation : In a rigorous inert atmosphere (glovebox or Schlenk line), charge an oven-dried vial with 8-QuOTf (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₃PO₄ (2.0 mmol).
-
Causality Check: K₃PO₄ is selected over NaOH to minimize nucleophilic attack on the sulfur atom of the triflate group.
-
-
Solvent Addition : Add 4.0 mL of degassed anhydrous 1,4-dioxane.
-
Reaction : Seal the vial and heat to 70 °C with vigorous stirring for 4–6 hours.
-
Validation Checkpoint (In-Process) : At 2 hours, sample the reaction for LC-MS.
-
If 8-hydroxyquinoline is detected >10%: The system contains trace water or the base is too harsh. Ensure strict anhydrous conditions or switch to CsF.
-
If unreacted 8-QuOTf remains with no product: The palladium cycle is stalled at transmetalation. Consider increasing boronic acid equivalents.
-
-
Workup : Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
Protocol B: High-Temperature Suzuki Coupling of 8-QuCl
Objective: Force oxidative addition and prevent N-chelation using steric bulk [2], [3].
-
Catalyst Pre-Activation : In a Schlenk tube under argon, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). Add 1.0 mL of degassed toluene and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.
-
Causality Check: Pre-activation ensures the formation of the active monoligated L–Pd(0) species. The extreme steric bulk of XPhos is mandatory to block the 8-quinolyl nitrogen from binding to the metal center [1].
-
-
Reagent Addition : Add 8-QuCl (1.0 mmol), arylboronic acid (1.5 mmol), and finely ground K₂CO₃ (2.5 mmol).
-
Solvent Addition : Add 3.0 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v).
-
Reaction : Heat the mixture to 100 °C for 12 hours.
-
Validation Checkpoint (In-Process) : At 4 hours, analyze via GC-MS.
-
If starting material 8-QuCl is completely unconsumed: Oxidative addition has failed [4]. Verify the integrity of the Pd₂(dba)₃ and ensure complete oxygen exclusion, as Pd(0) is easily oxidized at 100 °C.
-
-
Workup : Dilute with water, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, concentrate, and purify.
Strategic Decision Matrix
When designing a synthetic route toward 8-arylquinolines, the choice between the triflate and the chloride should be dictated by project constraints such as scale, substrate stability, and available equipment.
Decision matrix for selecting between 8-QuOTf and 8-QuCl based on reaction constraints.
References
- A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline Benchchem URL
- Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling ACS Publications URL
- A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)
- Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0)
- Copyright Undertaking - PolyU Electronic Theses (Chemoselective cross-coupling of chloroaryl triflates)
Comparative Guide: Quinolin-8-yl Triflate vs. Quinolin-8-yl Tosylate in Cross-Coupling Applications
The 8-position of the quinoline scaffold is a privileged pharmacophore in medicinal chemistry and a critical coordinating site in transition-metal catalysis. Functionalizing this position often relies on cross-coupling chemistry utilizing pseudohalides. This guide provides an in-depth, objective comparison between two primary pseudohalides: Quinolin-8-yl trifluoromethanesulfonate (8-quinolyl triflate) and Quinolin-8-yl tosylate (8-quinolyl tosylate) .
By analyzing their divergent reactivity profiles, stability, and mechanistic pathways, researchers can make informed, data-driven decisions for their synthetic workflows.
Mechanistic Causality & Reactivity Profiles
The fundamental difference between these two reagents lies in the electronic properties of their respective sulfonate leaving groups, which directly dictates the activation energy required for the rate-limiting oxidative addition step.
-
Quinolin-8-yl Triflate (-OTf): The triflate group is an exceptional leaving group. The extreme electronegativity of the trifluoromethyl ( −CF3 ) moiety exerts a massive inductive pull, highly polarizing the C−O bond. Upon oxidative addition, the resulting trifluoromethanesulfonate anion is highly resonance-stabilized. This dramatically lowers the activation barrier, allowing standard low-valent palladium species (e.g., Pd(PPh3)4 ) to readily insert into the C−O bond under mild conditions .
-
Quinolin-8-yl Tosylate (-OTs): Conversely, the tosylate group features a tolyl ring, which is mildly electron-donating via hyperconjugation. This electron donation increases the electron density on the sulfonate oxygen, strengthening the C−O bond. Consequently, 8-quinolyl tosylate is highly resistant to standard palladium-catalyzed oxidative addition. Activating this bond requires either highly active Nickel(0) catalysts or Palladium paired with sterically demanding, electron-rich ligands (e.g., CyPF-tBu) to force the metal into the stubborn C−O bond .
Interestingly, in multimetallic cross-electrophile coupling systems, Palladium catalysts show a near-exclusive preference for aryl triflates, while Nickel catalysts can be tuned to selectively activate aryl tosylates, allowing for orthogonal coupling strategies .
Quantitative Data Presentation
The table below summarizes the operational and chemical metrics of both pseudohalides to guide reagent selection based on project constraints (e.g., scale, budget, and catalyst availability).
| Parameter | Quinolin-8-yl Triflate | Quinolin-8-yl Tosylate |
| Leaving Group | −OTf (Trifluoromethanesulfonate) | −OTs (p-Toluenesulfonate) |
| Relative Reactivity | Extremely High | Moderate to Low |
| Hydrolytic Stability | Low (Moisture Sensitive) | High (Bench Stable) |
| Physical State | Low-melting solid / Oil | Highly crystalline solid |
| Typical Catalysts | Standard Pd(0) (e.g., Pd(PPh3)4 ) | Ni(0) or Specialized Pd /Ligands |
| Relative Cost | High | Low |
| Atom Economy | Lower ( MW of leaving group is higher) | Higher |
| Storage Requirements | Inert atmosphere, desiccated | Ambient conditions |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards for precise mass balance tracking and negative controls to rule out false positives (e.g., background uncatalyzed nucleophilic aromatic substitution).
Protocol A: Suzuki-Miyaura Coupling of 8-Quinolyl Triflate
Designed for mild conditions and high-throughput screening.
-
Preparation & Setup: In an argon-filled glovebox (Causality: Prevents competitive hydrolysis of the moisture-sensitive triflate), add 8-quinolyl triflate (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and anhydrous K2CO3 (2.0 equiv) to an oven-dried Schlenk flask.
-
Internal Standard Addition: Add dodecane (0.2 equiv) as an internal standard. (Causality: Allows for precise GC-FID quantification of conversion, validating the catalytic cycle's efficiency independent of downstream isolation losses).
-
Negative Control: Set up an identical parallel reaction omitting the Pd(PPh3)4 catalyst. (Causality: Validates that product formation is strictly transition-metal mediated).
-
Execution: Dissolve the mixture in 5.0 mL of anhydrous 1,4-dioxane. Seal the flask, remove from the glovebox, and heat to 80 °C for 12 hours.
-
Validation & Workup: Quench with deionized water and extract with EtOAc. Analyze the organic layer via GC-FID against the dodecane standard. A successful run will show >95% conversion in the active flask and 0% in the control. Purify via silica gel flash chromatography.
Protocol B: Decarboxylative Coupling of 8-Quinolyl Tosylate
Designed for cost-effective, large-scale synthesis using robust starting materials.
-
Preparation: In a dried reaction vial, combine 8-quinolyl tosylate (1.0 equiv, 1.0 mmol), phenylpropiolic acid (1.2 equiv), Pd(PPh3)2Cl2 (1.5 mol%), CyPF-tBu (5.0 mol%), and Cs2CO3 (2.0 equiv). (Causality: The electron-rich, sterically demanding CyPF-tBu ligand is mandatory to lower the activation barrier and force oxidative addition into the strong C−OTs bond).
-
Standard & Control: Add 1,3,5-trimethoxybenzene (0.33 equiv) as an internal quantitative NMR (qNMR) standard. Prepare a negative control omitting the CyPF-tBu ligand.
-
Execution: Add 4.0 mL of anhydrous DMF. Heat the mixture to 110 °C for 16 hours. (Causality: Higher temperatures and polar aprotic solvents are required to overcome the high activation barrier of the tosylate).
-
Validation: Cool to room temperature, filter through a short pad of Celite, and acquire a crude 1H NMR spectrum. Calculate the exact yield via the internal standard to confirm mass balance before proceeding to column chromatography. The ligand-free control should yield trace or no product.
Visualizing the Divergent Activation Pathways
The following diagram maps the logical flow of catalyst selection driven by the inherent electronic properties of the two pseudohalides.
Mechanistic divergence in transition-metal catalyzed cross-coupling of C8-quinoline pseudohalides.
References
-
Title: Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates Source: Journal of the American Chemical Society (2020) URL: [Link]
-
Title: Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates Source: ACS Omega (2017) URL: [Link]
A Comparative Guide to Triflates and Nonaflates in Quinoline Chemistry: Navigating Reactivity and Stability for Advanced Synthetic Applications
For researchers, scientists, and drug development professionals engaged in the intricate world of heterocyclic chemistry, the quinoline scaffold represents a cornerstone of innovation.[1][2] Its prevalence in pharmaceuticals and bioactive molecules necessitates robust and versatile methods for its functionalization.[1][2] Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable precision.[3] Central to the success of these transformations is the choice of the activating group on the quinoline core. This guide provides an in-depth, data-driven comparison of two prominent pseudohalides: triflates (OTf) and nonaflates (ONf), in the context of quinoline chemistry.
While both are excellent leaving groups, the subtle yet significant differences in their stability and reactivity can be the deciding factor in the outcome of a complex synthetic sequence. This guide will delve into these nuances, offering experimental insights and practical guidance to inform your selection and optimize your reaction conditions.
The Fundamental Trade-Off: Reactivity versus Stability
The efficacy of a leaving group in cross-coupling reactions is a delicate balance between its ability to facilitate oxidative addition to the palladium catalyst (reactivity) and its resilience to degradation under the reaction conditions (stability).[4]
Trifluoromethanesulfonates (Triflates, -OTf) , derived from triflic acid, are highly reactive pseudohalides that have been extensively used in palladium-catalyzed reactions.[5][6][7] Their strong electron-withdrawing nature polarizes the C-O bond, making the carbon atom susceptible to oxidative addition. However, this high reactivity comes at the cost of reduced stability. Triflate groups are prone to hydrolysis, especially under basic conditions or at elevated temperatures, leading to the formation of the corresponding quinolinol as a significant byproduct.[4][5] This not only consumes the starting material but also complicates the purification of the desired product.
Nonafluorobutanesulfonates (Nonaflates, -ONf) , on the other hand, are derived from nonafluorobutanesulfonyl fluoride and offer a compelling alternative. The longer perfluoroalkyl chain of the nonaflate group enhances its stability, making it more resistant to hydrolysis and thermal degradation compared to the triflate.[4][8] This increased stability often translates to cleaner reactions and higher yields, particularly in challenging transformations that require forcing conditions.[4][8]
| Feature | Quinolyl Triflate (Quin-OTf) | Quinolyl Nonaflate (Quin-ONf) |
| Leaving Group Ability | Excellent | Excellent, often superior[4] |
| Stability | Prone to hydrolysis, especially under basic or high-temperature conditions.[4][5] | Generally more hydrolytically and thermally stable.[4][8] |
| Reactivity | Highly reactive in many cross-coupling reactions. | Often exhibits comparable or enhanced reactivity.[4][8] |
| Byproduct Formation | Can lead to quinolinol formation via hydrolysis.[4] | Increased stability minimizes quinolinol byproduct formation.[4][8] |
| Cost | Generally less expensive.[4] | Typically more expensive.[4] |
Case Studies: A Head-to-Head Comparison in Action
While direct, side-by-side comparative studies of triflates and nonaflates on the quinoline core are not extensively documented in the literature, valuable insights can be drawn from closely related heterocyclic systems and general principles of reactivity.
Case Study 1: Buchwald-Hartwig Amination - The Stability Advantage of Nonaflates
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl quinolines, which are prevalent in medicinal chemistry.[9][10] This reaction often requires elevated temperatures and the use of a strong base, conditions under which triflates can be unstable.
A comparative study on 7-substituted coumarins, a system analogous to quinolones, demonstrated the clear superiority of the nonaflate in a palladium-catalyzed amination reaction.[8] The 7-coumarinyl nonaflate coupled efficiently with various amines to provide the desired products in good to excellent yields.[8] In stark contrast, the corresponding 7-coumarinyl triflate was found to be unstable under the reaction conditions, leading to significant amounts of the detriflated and hydrolyzed byproducts alongside the desired aminated product.[8]
Extrapolation to Quinoline Chemistry: This case study strongly suggests that for the Buchwald-Hartwig amination of hydroxyquinolines, particularly those requiring forcing conditions, employing a quinolyl nonaflate is likely to result in a cleaner reaction profile and a higher yield of the desired N-aryl quinoline compared to the corresponding quinolyl triflate.
Experimental Protocol: Representative Buchwald-Hartwig Amination of an Aryl Nonaflate
This protocol is based on a general procedure for the amination of aryl nonaflates and can be adapted for quinolyl nonaflates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl nonaflate (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Case Study 2: Suzuki-Miyaura Coupling - A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a quinoline core and various organoboron reagents.[5][7] Both triflates and nonaflates are effective electrophiles in this reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling of a Quinolyl Triflate
This protocol is a general procedure that can be optimized for specific substrates.
-
Reaction Setup: In a flask, dissolve the quinolyl triflate (1.0 mmol), the boronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene, 10 mL) and water (2 mL).
-
Reaction: De-gas the mixture by bubbling with an inert gas for 15 minutes. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired coupled product.
Case Study 3: Sonogashira Coupling - Accessing Alkynylated Quinolines
The Sonogashira coupling enables the introduction of an alkyne moiety onto the quinoline ring, a valuable transformation for the synthesis of complex molecules and functional materials.[11] Both triflates and nonaflates can serve as effective coupling partners.
The reactivity order in Sonogashira couplings is generally vinyl/aryl iodide > vinyl/aryl triflate > vinyl/aryl bromide > vinyl/aryl chloride.[12] While direct comparative data for quinolyl triflates versus nonaflates is scarce, the literature suggests that nonaflates are at least as reactive as triflates in this transformation.[12] For instance, bicyclic nonaflates have been successfully coupled with terminal alkynes under standard Sonogashira conditions.[12] Given their superior stability, quinolyl nonaflates would be a prudent choice for Sonogashira couplings that require prolonged reaction times or higher temperatures.
Mechanistic Considerations and Workflow
The general catalytic cycle for palladium-catalyzed cross-coupling reactions of quinolyl triflates and nonaflates is illustrated below. The key difference lies in the oxidative addition step, where the C-O bond of the sulfonate is cleaved. The enhanced stability of the nonaflate can be attributed to the greater steric bulk and electron-withdrawing nature of the nonafluorobutyl group compared to the trifluoromethyl group, which can influence the rate and efficiency of this step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The experimental workflow for preparing and utilizing quinolyl triflates and nonaflates is outlined below. The key decision point is the choice of the sulfonating agent based on the desired balance of reactivity and stability for the subsequent cross-coupling reaction.
Caption: Experimental workflow for the synthesis and use of quinolyl sulfonates.
Conclusion and Recommendations
Both quinolyl triflates and nonaflates are powerful tools for the functionalization of the quinoline core via palladium-catalyzed cross-coupling reactions. The choice between these two pseudohalides should be guided by the specific requirements of the reaction and the nature of the quinoline substrate.
-
For routine transformations under mild conditions , quinolyl triflates offer a cost-effective and highly reactive option.
-
When dealing with sensitive substrates, challenging couplings requiring harsh conditions, or when byproduct formation is a significant concern , the superior stability of quinolyl nonaflates makes them the preferred choice, often leading to cleaner reactions and improved yields.[4][8]
As the demand for increasingly complex and diverse quinoline-based molecules continues to grow, a thorough understanding of the subtle yet critical differences between activating groups like triflates and nonaflates will be indispensable for the modern synthetic chemist.
References
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Udhayasurian, R., Sivakumar, K., Meleveetil, S., & Muthipeedika, N. J. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. ResearchGate. [Link]
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Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]
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Lv, K., & co-workers. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Rottländer, M., & Knochel, P. (1998). Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. The Journal of Organic Chemistry. [Link]
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Ibsen, G. M., da Silva, V. H. M., Neufeldt, S. R., & Pettigrew, J. C. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. NSF Public Access Repository. [Link]
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Janeck, M., & co-workers. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]
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Ferreira, M. L. (2013). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]
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Reddy, P. V. G., & co-workers. (2023). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
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Wang, C., & co-workers. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Catalysts. [Link]
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Jackman, A. L., & co-workers. (1999). Design and synthesis of potent non-polyglutamatable quinazoline antifolate thymidylate synthase inhibitors. Journal of Medicinal Chemistry. [Link]
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Sharma, V., & Kumar, P. (2022). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. RSC Advances. [Link]
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Janeck, M., & co-workers. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Accounts of Chemical Research. [Link]
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Fadil, A. (2015). Palladium-catalyzed Decarboxylative and Desulfinative Cross-Coupling of Diaryliodonium Triflates. Spectrum: Concordia University Research Repository. [Link]
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Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
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Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. [Link]
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Ali, M., & co-workers. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
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Prakash, G. K. S., & co-workers. (2018). The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides. ResearchGate. [Link]
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El-Azab, A. S., & El-Tahir, K. E. H. (2003). Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents. Archiv der Pharmazie. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Martins, L. M. D. R. S., & co-workers. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes. [Link]
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de la Torre, J. C., & co-workers. (2017). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates. Organic Letters. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Pd-catalyzed conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics. Journal of the American Chemical Society. [Link]
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Operational Guide: Safe Handling and Disposal Procedures for Quinolin-8-yl Trifluoromethanesulfonate
Executive Summary
As researchers and drug development professionals, you frequently utilize aryl triflates like Quinolin-8-yl trifluoromethanesulfonate (commonly known as 8-Quinolyl triflate) as powerful electrophiles in transition-metal-catalyzed cross-coupling reactions. Notably, this reagent is instrumental in the synthesis of complex pharmaceutical intermediates, such as salt-inducible kinase (SIK) inhibitors targeted for osteoporosis and oncology 1. While its reactivity makes it synthetically valuable, it also necessitates rigorous safety and disposal protocols. This guide provides a self-validating, mechanistic approach to managing 8-Quinolyl triflate waste, ensuring laboratory safety and regulatory compliance.
Mechanistic Rationale: The Chemistry of Triflate Disposal
To design a safe disposal protocol, we must first establish the underlying chemical causality. The trifluoromethanesulfonate (–OTf) group is an exceptional leaving group because it is the conjugate base of triflic acid ( CF3SO3H ), one of the strongest known superacids.
While aryl triflates are generally more stable than highly reactive alkyl triflates, they remain susceptible to hydrolysis upon prolonged exposure to ambient moisture. Uncontrolled hydrolysis of 8-Quinolyl triflate yields 8-hydroxyquinoline and triflic acid 2. The generation of triflic acid poses a severe corrosive hazard and can catalyze further exothermic degradation. Therefore, the core objective of our disposal strategy is twofold: the secure containment of intact material for professional incineration, and the controlled, temperature-regulated quenching of residues to prevent sudden acid generation 3.
Quantitative Hazard and Logistical Data
To facilitate rapid risk assessment, the physical and hazard parameters of Quinolin-8-yl trifluoromethanesulfonate are summarized below.
| Parameter | Specification / Guideline |
| Chemical Name | Quinolin-8-yl trifluoromethanesulfonate |
| CAS Number | 108530-08-1 |
| Molecular Weight | 277.22 g/mol |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) 4 |
| Primary Decomposition Risk | Hydrolyzes to Trifluoromethanesulfonic acid (Corrosive) 2 |
| Waste Classification | Halogenated Organic Waste (contains F and S) |
| Required PPE | Butyl rubber gloves, safety goggles, flame-retardant lab coat |
Procedural Workflows: Step-by-Step Disposal Methodologies
Note: All procedures must be executed within a certified, well-ventilated chemical fume hood to prevent inhalation of potential aerosolized irritants.
Protocol A: Disposal of Intact, Unused Material
For expired or unneeded material that remains sealed and uncompromised, direct disposal via an Environmental Health and Safety (EHS) approved vendor is the safest and most compliant route.
-
Verification: Ensure the original container is tightly sealed. If the cap is compromised or the septum is punctured, transfer the bottle into a secondary containment vessel (e.g., a compatible plastic overpack).
-
Labeling: Clearly label the container as "Hazardous Waste: Quinolin-8-yl trifluoromethanesulfonate (Halogenated Organic, Moisture Sensitive)."
-
Storage: Store in a cool, dry, well-ventilated corrosives or dedicated organics cabinet. It must be strictly segregated from strong bases, nucleophiles, and oxidizing agents until EHS pickup 4.
Protocol B: Controlled Quenching of Reaction Residues
When dealing with reaction residues, contaminated glassware, or small benchtop spills, the triflate must be chemically neutralized to mitigate the risk of spontaneous triflic acid formation. We adapt standard triflate quenching protocols for this process 3.
-
Inert Solvent Dilution: Dissolve the 8-Quinolyl triflate residue in a dry, inert, non-polar solvent (e.g., toluene or dichloromethane) within a round-bottom flask. Aim for a concentration of <10% by weight. Causality: Dilution acts as a thermal sink to control the thermodynamic release of the subsequent quench.
-
Thermal Control: Submerge the flask in an ice-water bath to maintain the internal temperature between 0°C and 5°C.
-
Nucleophilic Quenching: Equip the flask with a dropping funnel containing isopropanol or a dilute, weak aqueous base (e.g., 5% NaHCO3 ). Add the quenching agent dropwise under continuous magnetic stirring. Causality: The alcohol/water will solvolyze the unreacted triflate, safely liberating the leaving group while the temperature control prevents a violent exotherm.
-
Self-Validating Phase Separation: Once bubbling ceases (indicating hydrolysis is complete), transfer the mixture to a separatory funnel.
-
Organic Phase: Dispose of in the "Halogenated Organic Waste" carboy.
-
Aqueous Phase: Verify the pH using indicator paper. It must read between 6 and 8. Neutralize with additional bicarbonate if necessary, then dispose of in the "Aqueous Waste" carboy.
-
Process Visualization: Quenching Workflow
Fig 1. Safe quenching and disposal workflow for reactive trifluoromethanesulfonate esters.
Emergency Spill Response
In the event of an accidental spill outside of a controlled fume hood environment:
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure maximum room ventilation to disperse any aerosolized irritants.
-
Containment: Don appropriate PPE (including a NIOSH-approved respirator if ventilation is compromised). Cover the spill with a dry, inert absorbent material such as vermiculite or dry sand. Crucial Warning: Do not use combustible absorbents like sawdust, as the generation of strong acids can trigger ignition2.
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene container. Treat this container via Protocol A (Direct EHS Disposal).
By understanding the electrophilic nature of Quinolin-8-yl trifluoromethanesulfonate and the latent hazard of triflic acid generation, laboratories can implement these self-validating protocols to ensure absolute safety. Proper dilution, thermal control, and rigorous waste segregation remain the cornerstones of reactive chemical management.
References
- Title: US20240025892A1 - Salt inducible kinase inhibitors Source: Google Patents URL
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A Comprehensive Guide to the Safe Handling of Quinolin-8-yl Trifluoromethanesulfonate
For the modern researcher, pushing the boundaries of science requires not only innovation but also an unwavering commitment to safety. Quinolin-8-yl trifluoromethanesulfonate, a reactive sulfonate ester, is a valuable reagent in chemical synthesis. However, its structural features suggest a reactivity profile that demands meticulous handling procedures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each recommendation, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Anticipated Hazards:
-
Corrosivity: Expect this compound to cause severe skin burns and eye damage upon contact.[2][3][4] The triflate group can react with moisture on the skin to release trifluoromethanesulfonic acid, a superacid.
-
Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][4] The quinoline component is a known hazardous material.[1]
-
Reactivity: This compound is likely to be water-reactive.[3][5] Contact with water or moisture may cause a violent reaction and the release of toxic gases. It should be considered incompatible with strong oxidizing agents, strong bases, and alcohols.[3]
-
Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][7]
Engineering Controls: Your First Line of Defense
The primary strategy for safe handling is to minimize exposure through robust engineering controls. Personal Protective Equipment (PPE) is the last line of defense, not the first.
-
Chemical Fume Hood: All manipulations of Quinolin-8-yl trifluoromethanesulfonate must be conducted in a certified chemical fume hood.[8][9][10] This is critical to prevent the inhalation of any dust or vapors and to contain any potential splashes or spills. The fume hood sash should be kept as low as possible.
-
Glove Box: For operations requiring an inert atmosphere or for handling larger quantities, the use of a glove box is recommended to rigorously exclude moisture.[11]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and have been recently tested.[3][5] A spill kit containing an inert absorbent material (e.g., vermiculite or sand) must be readily available.[8][12]
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
A thorough hazard assessment is crucial for selecting the appropriate PPE.[13] For Quinolin-8-yl trifluoromethanesulfonate, the following PPE is mandatory:
| Body Part | Required PPE | Rationale |
| Eyes & Face | Tightly fitting chemical splash goggles and a face shield.[8][9][11][14] | Protects against splashes of the corrosive material that could cause severe eye damage. The face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., butyl rubber or laminate).[8][11] | Standard nitrile gloves may not offer sufficient protection against this reactive compound. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | A flame-retardant lab coat and closed-toe shoes.[8][11][14] | Protects the skin from accidental splashes and contact. |
| Respiratory | Not typically required if all work is performed in a certified fume hood. | If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[15] |
Safe Handling and Operational Plan: A Step-by-Step Guide
Adherence to a strict operational plan is crucial for minimizing risk.
Preparation:
-
Read and understand this entire guide and any available safety information for related compounds.
-
Prepare your workspace in the fume hood by removing any unnecessary items and ensuring all required equipment is present.
-
Ensure all glassware is dry and free of contaminants.
-
Have your spill kit and waste containers readily accessible within the fume hood.
Handling:
-
Don your required PPE before entering the laboratory.
-
When transferring the solid, use spark-proof tools and techniques that minimize dust generation.[2][12]
-
For reactions, add the reagent slowly and in a controlled manner, especially to any solution that may contain nucleophiles or protic solvents.
-
Always work with the smallest quantity of the material necessary for your experiment.[11]
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of Quinolin-8-yl trifluoromethanesulfonate.
Emergency Procedures: Be Prepared for the Unexpected
Spills:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Cover the spill with an inert absorbent material like sand or vermiculite.[8][12] Do not use combustible materials.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[2]
-
Decontaminate the spill area as appropriate.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal: Responsible Stewardship
All waste containing Quinolin-8-yl trifluoromethanesulfonate must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., absorbent from spills, contaminated gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Unused reagent and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.[8]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][4][12] Do not attempt to dispose of this material down the drain.
By integrating these principles of proactive hazard assessment, robust engineering controls, and meticulous operational procedures, you can confidently and safely utilize Quinolin-8-yl trifluoromethanesulfonate in your research endeavors.
References
- BenchChem. (n.d.). Safe Disposal of Methyl Trifluoromethanesulfonate: A Procedural Guide.
- Cole-Parmer. (2005, October 5). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%.
- Synquest Labs. (n.d.). Trifluoroacetyl trifluoromethanesulfonate.
- ChemicalBook. (2024, December 21). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet.
- MilliporeSigma. (2025, November 1). SAFETY DATA SHEET.
- (n.d.). Silver trifluoromethanesulfonate.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Tokyo Chemical Industry. (2025, August 8). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Iolitec. (2011, January 13). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Cayman Chemical. (2025, July 2). Safety Data Sheet.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
- UPEI. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Ansell. (2023, July 6). How to select the right chemical body protection [Video]. YouTube.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
